D-2-thiolhistidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H9N3O2S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m1/s1 |
InChI-Schlüssel |
FVNKWWBXNSNIAR-SCSAIBSYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid, a molecule more commonly known as 2-thiohistidine. This compound is of significant interest due to its potent antioxidant properties and its role as a key precursor in the biosynthesis of ergothioneine, a unique sulfur-containing amino acid with cytoprotective functions.[1][2] This document details a robust and widely utilized one-pot synthesis protocol, presents key quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic workflow and the compound's biological significance. The intended audience for this guide includes researchers in medicinal chemistry, drug development, and biochemistry who are interested in the synthesis and application of sulfur-containing amino acids and their derivatives.
Introduction
α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid (2-thiohistidine) is a sulfur-containing analogue of the common amino acid L-histidine. Its structure is characterized by the presence of a thione group (C=S) at the 2-position of the imidazole (B134444) ring. This modification imparts significant antioxidant and metal-chelating properties to the molecule.[1] 2-Thiohistidine is a crucial intermediate in the biosynthesis of ergothioneine, a betaine (B1666868) of 2-thiohistidine, which is considered a potential vitamin with important roles in protecting cells from oxidative damage.[1][3] The synthesis of 2-thiohistidine is therefore of great importance for studying the biological activities of both the compound itself and its downstream metabolite, ergothioneine. Several synthetic routes have been developed, with the one-pot method from L-histidine being one of the most efficient and commonly employed.[1][4]
Synthetic Pathway and Mechanism
The synthesis of 2-thiohistidine from L-histidine can be achieved through a one-pot reaction involving three main steps:
-
Bromination: L-histidine is first treated with bromine in an aqueous solution. The bromine adds across the double bond of the imidazole ring.
-
Thiolation with Cysteine: Subsequently, L-cysteine is added to the reaction mixture. The thiol group of cysteine displaces the bromine atoms on the imidazole ring, forming a histidine-cysteine adduct.
-
Thione Formation: Finally, the addition of a thiol, such as 3-mercaptopropionic acid, and heating the reaction mixture leads to the cleavage of the histidine-cysteine adduct and the formation of the stable 2-thione derivative of histidine.
This one-pot procedure is advantageous as it avoids the need for isolation of intermediates and protection of functional groups, which can be a drawback in other synthetic approaches.[2][4]
Experimental Protocols
The following protocol is based on the well-established method described by Erdelmeier et al. and has been widely adopted for the synthesis of L-2-thiohistidine.[1][5]
Materials and Equipment
-
L-Histidine hydrochloride monohydrate
-
Bromine
-
L-Cysteine
-
3-Mercaptopropionic acid
-
Deionized water
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
High-vacuum pump
Synthesis Procedure
-
Dissolution of L-Histidine: Dissolve L-histidine hydrochloride monohydrate (e.g., 14 g, 66.8 mmol) in deionized water (134 mL) in a round-bottom flask with stirring.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: While maintaining the temperature at 0 °C, rapidly add bromine (e.g., 4.45 mL, 86.8 mmol, 1.3 eq.) to the stirred solution. The solution will turn a bright orange color.[1]
-
Addition of L-Cysteine: After approximately 6 minutes, add L-cysteine (e.g., 24.3 g, 200.4 mmol, 3.0 eq.) to the reaction mixture. The color of the solution will fade.[1] Continue stirring at 0 °C for 1 hour.
-
Addition of 3-Mercaptopropionic Acid and Heating: Add 3-mercaptopropionic acid (e.g., 34.9 mL, 400.7 mmol, 6.0 eq.) to the reaction mixture.[5]
-
Reflux: Attach a condenser to the flask and transfer the reaction to a preheated oil bath at 95 °C. Stir the reaction mixture vigorously for 18 hours. The solution will turn dark brown.[5]
-
Cooling and Extraction: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate to remove organic impurities. The aqueous layer will remain dark brown.
-
Purification: The product is isolated from the aqueous layer by precipitation. This is typically achieved by adjusting the pH or by cooling, followed by filtration. The resulting precipitate is washed with cold deionized water and ethanol.[1]
-
Drying: Dry the isolated solid under high vacuum to yield α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid as an off-white powder.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | L-Histidine hydrochloride monohydrate | [1][5] |
| Key Reagents | Bromine, L-Cysteine, 3-Mercaptopropionic acid | [1][5] |
| Solvent | Deionized Water | [1][5] |
| Reaction Temperature | 0 °C and 95 °C | [1][5] |
| Reaction Time | ~19 hours | [1][5] |
| Typical Yield | 40-50% | [1] |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂S | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Off-white powder | [1] |
| ¹H NMR (D₂O/DCl) | δ 3.06–3.20 (m, 2H), 4.21 (dd, 1H), 6.79 (s, 1H) | [1] |
| ¹³C NMR (D₂O/DCl) | δ 25.32, 51.82, 115.96, 123.23, 156.49, 170.38 | [1] |
| Mass Spectrometry (ESI+) | m/z 188.1 [M+H]⁺ | [1] |
Visualizations
Synthetic Workflow
Caption: One-pot synthesis workflow for 2-thiohistidine.
Biological Role of 2-Thiohistidine
Caption: Role of 2-thiohistidine in antioxidant defense.
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid. The one-pot synthesis from L-histidine offers an efficient route to this valuable compound, which is of significant interest for its antioxidant properties and its role as a precursor to ergothioneine. The provided experimental protocol, along with the tabulated quantitative data and workflow diagrams, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The availability of a straightforward synthetic procedure for 2-thiohistidine will facilitate further investigations into its biological functions and potential therapeutic applications.
References
- 1. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Ergothioneine in a peptide: Substitution of histidine with 2-thiohistidine in bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Unseen Precursor: A Technical Guide to 2-Mercaptohistidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-mercaptohistidine, a sulfur-containing derivative of the amino acid L-histidine. While it is primarily recognized as a key intermediate in the biosynthesis of the potent antioxidant ergothioneine (B1671048), this document delves into the specific discovery, natural occurrence, chemical synthesis, and analytical methodologies pertaining to 2-mercaptohistidine itself. This guide also explores its known biological roles, which are intrinsically linked to the ergothioneine pathway, and highlights the current gaps in research regarding its independent biological activities and signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The discovery of 2-mercaptohistidine is intrinsically linked to that of its more famous derivative, ergothioneine. Ergothioneine, a trimethylated betaine (B1666868) of 2-mercaptohistidine, was first isolated in 1909 from the ergot fungus Claviceps purpurea. Subsequent research into the biosynthetic pathway of ergothioneine led to the identification of 2-mercaptohistidine as a crucial precursor.
The natural occurrence of free 2-mercaptohistidine is not extensively documented, as it is typically an intermediate that is rapidly converted to ergothioneine in organisms that possess the necessary enzymatic machinery. Therefore, it is found in organisms that synthesize ergothioneine, primarily certain species of fungi and mycobacteria. Animals and plants do not synthesize ergothioneine or its precursors and must acquire them through their diet. The quantification of 2-mercaptohistidine in biological samples is not as commonly reported as that of ergothioneine, which tends to accumulate in tissues.
Table 1: Physicochemical Properties of 2-Mercapto-L-histidine
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂S |
| Molecular Weight | 187.22 g/mol |
| CAS Number | 2002-22-4 |
| Appearance | Colorless crystals |
| pKa values (25°C) | pK1: 1.84 (+1); pK2: 8.47 (0); pK3: 11.4 (SH)[1] |
Biosynthesis of 2-Mercaptohistidine
2-Mercaptohistidine is a key intermediate in the multi-step enzymatic biosynthesis of ergothioneine. The pathway begins with the amino acid L-histidine. While the exact sequence and enzymes can vary between organisms, a general pathway involves the following key steps. The introduction of the sulfur atom at the C2 position of the imidazole (B134444) ring is a critical step catalyzed by specialized enzymes.
Biological Role and Signaling Pathways
The primary known biological role of 2-mercaptohistidine is its function as a precursor to ergothioneine. Ergothioneine is a potent antioxidant and cytoprotectant, and its biological activities have been extensively studied. It is involved in protecting cells from oxidative damage, and has been implicated in various signaling pathways, including the modulation of NF-κB and the activation of the Nrf2/ARE antioxidant response element pathway.
Currently, there is a significant gap in the scientific literature regarding the direct biological activities and signaling pathways of 2-mercaptohistidine itself, independent of its conversion to ergothioneine. It is plausible that 2-mercaptohistidine may possess its own antioxidant or signaling properties due to its reactive thiol group. However, further research is required to elucidate any such independent roles. The antioxidant activity of various compounds can be assessed through in vitro assays such as DPPH and ABTS radical scavenging assays.
Experimental Protocols
Chemical Synthesis of L-2-Mercaptohistidine
A one-pot synthesis method for L-2-thiohistidine (L-2-mercaptohistidine) has been described. This method avoids the isolation of intermediate products, making it more efficient.
Materials:
-
L-histidine hydrochloride monohydrate
-
Water
-
Bromine
-
3-Mercaptopropionic acid
-
Ethyl acetate
-
Dowex 50WX8 resin (H+ form)
-
Ammonia (B1221849) solution (2N)
Procedure:
-
Dissolve L-histidine hydrochloride monohydrate in water and cool the solution to -3°C.
-
Under vigorous stirring, rapidly add bromine dropwise. The reaction mixture will turn yellow.
-
Allow the reaction to stir for a specified time, during which the internal temperature may rise. The intermediate His-Cys adduct is not isolated.
-
Add 3-mercaptopropionic acid to the mixture and heat under strong stirring at 100°C for 18 hours.
-
Monitor the cleavage of the His-Cys adduct to L-2-thiohistidine by ¹H-NMR.
-
After cooling, extract the mixture with ethyl acetate.
-
Load the aqueous phase onto a Dowex 50WX8 resin column.
-
Wash the column with water until the eluate is neutral.
-
Elute the L-2-thiohistidine with a 2N ammonia solution.
-
Collect the fractions containing the product, pool them, and evaporate to dryness to obtain L-2-thiohistidine as a white powder.
Note: This is a representative protocol based on published methods and should be adapted and optimized for specific laboratory conditions.
Quantification of 2-Mercaptohistidine in Biological Samples by LC-MS/MS
Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol, often containing an internal standard) to the homogenate or plasma sample to precipitate proteins. A common ratio is 3:1 (solvent:sample).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar analytes like amino acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 2-mercaptohistidine and its stable isotope-labeled internal standard.
Table 2: Representative MRM Transitions for 2-Mercaptohistidine (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Mercaptohistidine | 188.05 | 142.04 | 15 |
| 2-Mercaptohistidine | 188.05 | 95.05 | 25 |
| ¹³C₆,¹⁵N₃-2-Mercaptohistidine (Internal Standard) | 197.07 | 149.06 | 15 |
Note: These MRM transitions are hypothetical and would need to be optimized experimentally.
Future Perspectives
The study of 2-mercaptohistidine presents several exciting avenues for future research. A primary focus should be on elucidating its potential direct biological activities, independent of its role as an ergothioneine precursor. Investigating its antioxidant capacity in various in vitro and in vivo models, and exploring its interactions with cellular signaling pathways, could reveal novel physiological functions. Furthermore, the development and validation of robust and sensitive analytical methods for the routine quantification of 2-mercaptohistidine in biological samples are crucial for understanding its metabolism and distribution. Such studies will be instrumental in determining whether 2-mercaptohistidine is merely a transient intermediate or a bioactive molecule with its own unique contributions to cellular health and disease.
Conclusion
2-Mercaptohistidine remains a molecule of interest primarily due to its indispensable role in the biosynthesis of ergothioneine. This guide has summarized the current knowledge regarding its discovery, natural occurrence, and the methodologies for its synthesis and analysis. While the biological significance of its end-product, ergothioneine, is well-established, the independent physiological functions of 2-mercaptohistidine are largely unexplored. The detailed protocols and compiled data herein provide a foundation for researchers to further investigate this intriguing molecule and potentially uncover new biological roles and therapeutic applications. The clear gaps in the current understanding of 2-mercaptohistidine highlight it as a promising area for future scientific inquiry.
References
D-2-Thiolhistidine vs. L-Ergothioneine: An In-depth Technical Guide to their Antioxidant Capacities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a critical factor in the pathogenesis of numerous diseases, making the study of antioxidants a pivotal area of research. This technical guide provides a comprehensive comparison of the antioxidant capacities of two sulfur-containing histidine derivatives: D-2-thiolhistidine and L-ergothioneine. While both molecules exhibit potent antioxidant properties, they differ in their mechanisms of action and biological roles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of these compounds.
Introduction
L-ergothioneine (EGT) is a naturally occurring amino acid derivative synthesized by fungi and certain bacteria, which humans acquire exclusively through their diet.[1] It is actively transported and accumulated in tissues susceptible to high levels of oxidative stress.[1] this compound (also known as 2-thiohistidine) is a closely related analogue of ergothioneine (B1671048).[2] While not as extensively studied in its free form, it has been incorporated into peptides to significantly enhance their antioxidant and metal-chelating properties.[2] This guide aims to provide a detailed comparison of the antioxidant capacities of these two molecules based on available scientific literature.
Quantitative Antioxidant Capacity
Direct comparative studies quantifying the antioxidant capacity of free this compound and L-ergothioneine are limited. However, data from various in vitro assays provide insights into their relative potencies.
| Antioxidant Assay | This compound | L-Ergothioneine | Reference Compound |
| ABTS Radical Scavenging (TEAC) | TEAC value of approx. 1.0 | TEAC values vary depending on the study and assay conditions. One study reported a TEAC value of 1.51 for glutathione (B108866) (GSH), a common thiol antioxidant.[3] | Trolox (TEAC = 1.0) |
| DPPH Radical Scavenging (IC50) | Data for free form not readily available. Peptides containing 2-thiohistidine show strong scavenging. | IC50 values reported for mushroom extracts rich in ergothioneine are around 0.07 mg/mL. | Ascorbic Acid: ~0.005 mg/mL |
| Hydroxyl Radical Scavenging | 2-thiohistidine-containing peptides are potent hydroxyl radical scavengers. | A powerful scavenger of hydroxyl radicals. | - |
| Peroxyl Radical Scavenging (TOSC) | Not available | 5.53 ± 1.27 units (25% higher than Trolox) | Trolox: 4.4 ± 0.6 units |
| Peroxynitrite Scavenging (TOSC) | Not available | 5.2 ± 1.0 units (10% higher than uric acid) | Uric Acid: 4.7 ± 0.9 units |
Note: IC50 (half-maximal inhibitory concentration) is the concentration required to scavenge 50% of the free radicals; a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. TOSC (Total Oxyradical Scavenging Capacity) is another measure of antioxidant activity.
Mechanisms of Antioxidant Action
This compound
The primary antioxidant mechanism of this compound appears to be direct radical scavenging and metal ion chelation. The thione group is crucial for its antioxidant activity.
-
Direct Radical Scavenging: The sulfur atom in the thiol group can donate a hydrogen atom to neutralize free radicals.
-
Metal Chelation: this compound can bind to redox-active metal ions like copper (Cu²⁺), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
L-Ergothioneine
L-ergothioneine employs a multi-faceted approach to combat oxidative stress, acting through both direct and indirect mechanisms.
-
Direct Radical Scavenging: L-ergothioneine is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻).
-
Metal Chelation: It effectively chelates divalent metal cations, forming redox-inactive complexes that prevent the generation of free radicals.
-
Modulation of Endogenous Antioxidant Pathways: L-ergothioneine can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxifying enzymes.
Signaling Pathways
This compound
Currently, there is limited information available regarding the specific signaling pathways modulated by this compound. Research has primarily focused on its direct chemical antioxidant properties.
L-Ergothioneine and the Nrf2 Pathway
L-ergothioneine is a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Caption: L-Ergothioneine-mediated activation of the Nrf2 pathway.
Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation by the proteasome. Oxidative stress, or the presence of activators like L-ergothioneine, can induce a conformational change in Keap1, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or L-ergothioneine) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
References
- 1. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl radical scavenging activity assay [bio-protocol.org]
- 3. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Pathways of 2-Thiolhistidine: A Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive overview of the enzymatic pathways involving 2-thiolhistidine (B88347), with a primary focus on the biosynthesis of L-2-thiolhistidine, a key intermediate in the production of the antioxidant ovothiol A. Despite a thorough review of the current scientific literature, no specific enzymatic pathways for D-2-thiolhistidine have been documented. Therefore, this document details the well-characterized pathway for the L-isomer, which serves as the current model for understanding the enzymatic basis of 2-thiolhistidine metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the core enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways.
Introduction: The Significance of 2-Thiolhistidines
2-Thiolhistidines are a class of sulfur-containing amino acids that play crucial roles in cellular redox homeostasis. The most studied of these is L-2-thiolhistidine, a precursor to ovothiol A, a potent antioxidant found in marine invertebrates, protozoans, and bacteria.[1][2] Ovothiols are recognized for their ability to protect cells against oxidative stress.[2] The enzymatic machinery responsible for the synthesis of L-2-thiolhistidine has been a subject of significant research, revealing a unique trans-sulfuration strategy in natural product biosynthesis.[3][4] In contrast, the metabolism and enzymatic pathways related to this compound remain an unexplored area of research.
The L-2-Thiolhistidine (Ovothiol A) Biosynthetic Pathway
The biosynthesis of L-2-thiolhistidine is the initial stage of the ovothiol A pathway. This process is primarily catalyzed by a bifunctional enzyme, OvoA, and a C-S lyase, OvoB.
The key steps in the pathway are:
-
Oxidative C-S Bond Formation: The bifunctional enzyme OvoA, a non-heme iron enzyme, catalyzes the oxidative coupling of L-histidine and L-cysteine to form 5-(S-cysteinyl)-L-histidine sulfoxide (B87167). This is a critical step where the sulfur atom is incorporated into the histidine imidazole (B134444) ring.
-
C-S Bond Cleavage: The intermediate, 5-(S-cysteinyl)-L-histidine sulfoxide, is then acted upon by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent C-S lyase, OvoB. This enzyme cleaves the C-S bond to release pyruvate (B1213749) and ammonia, yielding 5-thio-L-histidine (L-2-thiolhistidine).
-
Methylation: The final step in ovothiol A synthesis involves the methylation of the imidazole ring of L-2-thiolhistidine, a reaction also catalyzed by the methyltransferase domain of OvoA.
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic data for the key enzyme OvoA from different organisms.
| Enzyme | Organism | Substrates | KM (μM) | kcat (min-1) | Reference |
| OvoATh2 | Hydrogenimonas thermophila | L-Histidine | 585.1 ± 28.0 | 589.0 ± 3.5 (kcat, O2) | |
| L-Cysteine | 278.6 ± 9.0 | ||||
| OvoAMtht | Methyloversatilis thermotolerans | L-Histidine | 630.1 ± 63.6 | 168.8 ± 4.5 (kcat, O2) | |
| L-Cysteine | 171.6 ± 18.6 | ||||
| OvoA | Erwinia tasmaniensis | Hercynine | 395 ± 30 | 270 ± 5 (kobs) | |
| L-Cysteine | 3190 ± 410 |
Experimental Protocols
Assay for OvoA Activity (Oxygen Consumption Method)
This protocol is adapted from studies on OvoA enzymes and measures the consumption of oxygen during the oxidative C-S bond formation.
Materials:
-
Purified OvoA enzyme
-
L-Histidine stock solution (e.g., 100 mM)
-
L-Cysteine stock solution (e.g., 100 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NeoFox oxygen electrode or similar oxygen sensor system
Procedure:
-
Prepare a reaction mixture in the oxygen electrode chamber containing the reaction buffer.
-
Equilibrate the buffer to the desired temperature (e.g., 23°C or 20°C).
-
Add L-Histidine and L-Cysteine to the desired final concentrations.
-
Initiate the reaction by adding a known amount of purified OvoA enzyme.
-
Monitor the decrease in oxygen concentration over time using the oxygen sensor software.
-
Calculate the initial rate of oxygen consumption from the linear portion of the curve.
-
To determine kinetic parameters (KM and kcat), vary the concentration of one substrate while keeping the other saturated, and fit the data to the Michaelis-Menten equation.
Product Analysis by NMR Spectroscopy
This protocol allows for the identification and quantification of the reaction products.
Materials:
-
OvoA reaction mixture (as described above)
-
D2O for NMR sample preparation
-
NMR spectrometer
Procedure:
-
Run the OvoA enzymatic reaction for a specified time.
-
Quench the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Lyophilize the reaction mixture to remove water.
-
Resuspend the sample in D2O.
-
Acquire 1H and 13C NMR spectra.
-
Analyze the spectra for the appearance of new signals corresponding to the sulfoxide product. For example, a new signal around 7.8 ppm in the 1H NMR spectrum can be indicative of the imidazole ε-carbon C-H bond of the sulfoxide product.
-
Use of isotopically labeled substrates (e.g., [β-13C]-cysteine) can aid in product identification in 13C NMR.
Visualizing the L-2-Thiolhistidine Pathway
The following diagrams illustrate the enzymatic pathway for L-2-thiolhistidine biosynthesis and a general experimental workflow for its study.
Caption: The enzymatic pathway for the biosynthesis of L-2-thiolhistidine and Ovothiol A.
Caption: A generalized experimental workflow for the characterization of 2-thiolhistidine biosynthetic enzymes.
Conclusion and Future Directions
The enzymatic pathway leading to the formation of L-2-thiolhistidine is a well-documented process central to the biosynthesis of the antioxidant ovothiol A. The key enzymes, OvoA and OvoB, have been characterized, and quantitative data on their activity are emerging. However, a significant knowledge gap exists concerning the metabolism of this compound. Future research should aim to investigate whether enzymes with D-amino acid specificity can participate in the biosynthesis or degradation of this compound. Such studies would not only broaden our understanding of sulfur-containing amino acid metabolism but could also unveil novel enzymatic functions and pathways with potential applications in biotechnology and pharmacology.
References
Spectroscopic Characterization of D-2-Thiolhistidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize D-2-thiolhistidine, a sulfur-containing derivative of the amino acid D-histidine. The unique structural features of this compound, including its chiral center and thiol group, give rise to distinct spectroscopic signatures that are crucial for its identification, purity assessment, and the study of its interactions with other molecules. This document outlines the expected quantitative data from key spectroscopic techniques and provides detailed experimental protocols for obtaining such data.
Molecular Structure and Properties
This compound, also known as D-2-mercaptohistidine, is a derivative of histidine where a thiol group replaces the hydrogen atom at the second position of the imidazole (B134444) ring.
Molecular Formula: C H N O S[1]
Molecular Weight: 187.22 g/mol [1]
Exact Mass: 187.04154771 Da[1]
Below is a diagram illustrating the chemical structure of this compound.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of D-2-Thiolhistidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and degradation pathways of D-2-thiolhistidine is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented stability of structurally similar thiol-containing histidine derivatives, namely L-ergothioneine and ovothiol A, as well as established principles of thiol and histidine chemistry. The experimental protocols provided are robust methodologies for assessing the stability of thiol-containing compounds and can be adapted for this compound.
Introduction to this compound
This compound is a derivative of the amino acid histidine, characterized by the presence of a thiol (-SH) group at the 2-position of the imidazole (B134444) ring. This structural feature is shared with naturally occurring antioxidants like L-ergothioneine and ovothiols, suggesting that this compound may also possess significant antioxidant properties. The stability of the thiol group is paramount to its potential biological activity and is a critical parameter in the development of any therapeutic agent based on this molecule. Understanding its degradation pathways is essential for predicting its metabolic fate, identifying potential toxic byproducts, and establishing appropriate storage and handling conditions.
Chemical Stability of this compound and Analogs
The stability of thiol compounds is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific quantitative data for this compound is scarce, the stability of L-ergothioneine, a betaine (B1666868) of 2-thiol-L-histidine, provides valuable insights. L-ergothioneine is noted for its relative stability at physiological pH compared to other thiols like glutathione, as it predominantly exists in the thione tautomeric form, which is resistant to auto-oxidation[1][2].
Table 1: Comparative Stability of Thiol-Containing Histidine Derivatives and Related Compounds
| Compound | Key Stability Features | Reference |
| L-Ergothioneine | Exists predominantly as the stable thione tautomer at physiological pH, making it resistant to auto-oxidation. It possesses excellent light, thermal, and acid-base stability, though its concentration can be decreased by the presence of Cu2+. | [1][2][3] |
| Ovothiol A | A potent antioxidant that exists predominantly in the reactive thiolate form under physiological conditions due to a low pKa of the thiol group. This high reactivity makes it susceptible to oxidation. | |
| General Thiols | Highly susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. The stability is highly pH-dependent. | |
| L-Histidine | The imidazole ring can be susceptible to oxidation, particularly metal-catalyzed oxidation, leading to the formation of products like 2-oxo-histidine. |
Potential Degradation Pathways of this compound
Based on the chemistry of thiols and histidine, several degradation pathways for this compound can be postulated. The primary degradation route is likely to be oxidation of the thiol group.
Oxidative Degradation
The thiol group of this compound is susceptible to oxidation, which can proceed through several stages to form a disulfide, and subsequently, sulfenic, sulfinic, and sulfonic acids.
-
Disulfide Formation: Two molecules of this compound can be oxidized to form a disulfide dimer. This is a common reaction for thiols and can be initiated by mild oxidizing agents or auto-oxidation, especially at alkaline pH.
-
Over-oxidation Products: Further oxidation can lead to the formation of this compound-sulfenic acid, this compound-sulfinic acid, and ultimately this compound-sulfonic acid. These over-oxidation products are generally considered irreversible.
Degradation of the Imidazole Ring
The imidazole ring of histidine itself can be a target of degradation, particularly through oxidation. Metal-catalyzed oxidation of histidine is known to produce 2-oxo-histidine. It is plausible that this compound could undergo similar reactions, potentially leading to the formation of 2-oxo-D-2-thiolhistidine or other ring-opened products.
Enzymatic Degradation
In a biological context, this compound may be subject to enzymatic degradation. While specific enzymes that metabolize this compound have not been identified, studies on the metabolism of 35S-labelled 2-thiolhistidine (B88347) in rats suggest that the sulfur atom can be metabolized and incorporated into other molecules. The degradation of the histidine backbone could follow established pathways for histidine catabolism, which ultimately leads to glutamate.
Visualizing Potential Degradation and Analytical Workflows
Potential Oxidative Degradation Pathway of this compound
Caption: Postulated oxidative degradation pathway of this compound.
General Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of thiol-containing compounds like this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M and 1 M HCl separately.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate concentration of NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M and 1 M NaOH separately.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% and 30% H₂O₂ separately.
-
Incubate at room temperature for a defined period, monitoring the degradation at various time points.
-
-
Thermal Degradation:
-
Expose the solid this compound powder and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
-
Analyze samples at various time intervals.
-
-
Photolytic Degradation:
-
Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analytical Methodology: Stability-Indicating LC-MS Method
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.
Objective: To develop and validate an LC-MS method for the analysis of this compound and its degradation products.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) or a HILIC column for polar compounds.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B. (This needs to be optimized for this compound).
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan for identification of unknowns and targeted MS/MS for structural elucidation of degradation products.
Protocol:
-
Sample Preparation: Dilute the samples from the forced degradation studies to an appropriate concentration with the initial mobile phase.
-
Injection: Inject a small volume (e.g., 1-5 µL) onto the LC column.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use the high-resolution mass spectrometry data to determine the elemental composition of the degradation products.
-
Perform MS/MS fragmentation analysis to elucidate the structures of the degradation products.
-
Summary and Future Directions
Future research should focus on performing comprehensive forced degradation studies specifically on this compound to generate quantitative stability data. This would involve:
-
Determining the degradation kinetics (rate constants and half-life) under various stress conditions.
-
Isolating and definitively identifying the structure of major degradation products using techniques like NMR spectroscopy.
-
Investigating the enzymatic degradation of this compound using relevant biological matrices (e.g., liver microsomes).
Such studies are imperative for the successful development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the thiol-disulphide chemistry of desmopressin by LC, mu-LC, LC-ESI-MS and Maldi-Tof - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Assays for D-2-Thiolhistidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro assays for evaluating the antioxidant potential of D-2-thiolhistidine. This compound, a sulfur-containing amino acid, is of significant interest for its potential therapeutic properties, including its function as an antioxidant. The presence of a thiol group suggests a strong capacity for free radical scavenging. This guide details the experimental protocols for key assays, presents a framework for data interpretation, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Antioxidant Activity
A crucial aspect of evaluating antioxidant potential is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the free radicals in the assay, or the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog. The data below is presented in a template format that researchers can adapt to record and compare the values of their test compounds.
Note: The IC50 and TEAC values for this compound in the following tables are representative values for illustrative purposes, as extensive published data is currently unavailable. Researchers should replace these with their own experimental data.
Table 1: Radical Scavenging Activity of this compound
| Assay Type | Test Compound | IC50 (µg/mL) | Standard Compound | Standard Compound IC50 (µg/mL) |
| DPPH Radical Scavenging | This compound | [Insert Value] | Ascorbic Acid | [Insert Value] |
| ABTS Radical Scavenging | This compound | [Insert Value] | Trolox | [Insert Value] |
| Superoxide (B77818) Radical Scavenging | This compound | [Insert Value] | Quercetin | [Insert Value] |
| Hydroxyl Radical Scavenging | This compound | [Insert Value] | Mannitol | [Insert Value] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound
| Assay Type | Test Compound | TEAC Value (mM Trolox Equivalents/mM Compound) |
| ABTS Radical Scavenging | This compound | [Insert Value] |
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the tested compound.[1][2][3]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control (e.g., Ascorbic Acid) to different wells.
-
Add 100 µL of the solvent used for the sample to a well to serve as the blank.
-
Add 100 µL of the DPPH solution to all wells except the blank. For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically at 734 nm.[4][5]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of this compound and a standard (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of the various concentrations of this compound or Trolox to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation and TEAC Determination: The percentage of scavenging is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the scavenging activity of the test compound to that of Trolox. A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.
Superoxide Radical (O2•−) Scavenging Assay
Principle: The superoxide radical is a highly reactive oxygen species generated in biological systems. This assay often utilizes a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system, to generate superoxide radicals. These radicals then reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically. The presence of a superoxide scavenger will inhibit this reduction.
Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADH solution (e.g., 468 µM in buffer)
-
NBT solution (e.g., 156 µM in buffer)
-
PMS solution (e.g., 60 µM in buffer)
-
-
Preparation of Test Samples: Prepare a series of dilutions of this compound in the buffer.
-
Assay Procedure:
-
In a test tube or microplate well, mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of the this compound solution.
-
Initiate the reaction by adding 100 µL of PMS solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: The IC50 value is determined from a plot of scavenging percentage versus sample concentration.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The hydroxyl radical is the most reactive and damaging ROS. A common method to assess its scavenging is the Fenton reaction, where Fe²⁺ catalyzes the decomposition of H₂O₂ to produce hydroxyl radicals. These radicals can then degrade a detector molecule, such as deoxyribose, leading to the formation of a colored product upon reaction with thiobarbituric acid (TBA). An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the color formation.
Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
FeSO₄ solution (e.g., 10 mM)
-
EDTA solution (e.g., 10 mM)
-
Deoxyribose solution (e.g., 10 mM)
-
H₂O₂ solution (e.g., 10 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)
-
-
Preparation of Test Samples: Prepare a series of dilutions of this compound in the buffer.
-
Assay Procedure:
-
In a test tube, mix various concentrations of this compound, 0.5 mL of FeSO₄ solution, 0.5 mL of EDTA solution, and 0.5 mL of deoxyribose solution.
-
Initiate the reaction by adding 0.5 mL of H₂O₂ solution.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of TCA solution and 1 mL of TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm.
-
-
Calculation: The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without the sample), and A_sample is the absorbance in the presence of the sample.
-
IC50 Determination: The IC50 value is determined from a plot of scavenging percentage versus sample concentration.
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Antioxidant Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Thiol-containing compounds like this compound may exert their antioxidant effects not only by direct radical scavenging but also by modulating this pathway. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for the described in vitro antioxidant assays.
Caption: General workflow for the DPPH radical scavenging assay.
Caption: General workflow for the ABTS radical scavenging assay.
Caption: General workflow for the superoxide radical scavenging assay.
Caption: General workflow for the hydroxyl radical scavenging assay.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of D-2-Thiolhistidine from D-Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-thiolhistidine is a derivative of the amino acid D-histidine, characterized by the presence of a thiol group at the 2-position of the imidazole (B134444) ring. This modification imparts unique chemical properties, including antioxidant activity and metal-binding capabilities. As an analogue of the naturally occurring antioxidant ergothioneine, this compound is a valuable compound for research in areas such as oxidative stress, enzyme inhibition, and the development of novel therapeutic agents. This document provides detailed protocols for the chemical synthesis of this compound from D-histidine, based on established one-pot procedures.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction starting from D-histidine. The overall process involves the bromination of the imidazole ring, followed by the formation of a thioether adduct with cysteine, and subsequent reductive cleavage to yield the desired 2-thiolhistidine (B88347).
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of this compound from D-histidine.
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocols
The following protocol is adapted from established procedures for the synthesis of 2-thiolhistidine and its enantiomers.[1][2]
Materials and Reagents
-
D-Histidine
-
Concentrated Hydrochloric Acid (HCl)
-
Demineralized Water
-
Bromine (Br₂)
-
L-Cysteine
-
3-Mercaptopropionic acid
-
Ethyl acetate
-
Dowex® 50WX2-400 resin or equivalent ion-exchange resin
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Oil bath
-
Condenser
-
Separatory funnel
-
Chromatography column
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Preparation of D-Histidine Solution:
-
In a round-bottom flask, dissolve 10.32 g (65.84 mmol) of D-histidine in 132 ml of demineralized water.
-
Add 5.5 ml (6.48 g, 65.84 mmol) of concentrated hydrochloric acid to the solution.
-
Cool the solution to 0°C in an ice bath with strong stirring.
-
-
Bromination:
-
While maintaining the temperature at or below 1°C, rapidly add 4.45 ml (86.8 mmol, 1.3 equivalents) of bromine to the stirred solution.[2] The reaction mixture will turn a yellow-orange color.
-
-
Formation of the Histidine-Cysteine Adduct:
-
After approximately 3-6 minutes following the bromine addition, add 24.3 g (200.4 mmol, 3.0 equivalents) of L-cysteine to the reaction mixture.[2] The color of the solution should dissipate.
-
Continue stirring the mixture at 0°C for 1 hour.
-
-
Thiolation and Cleavage:
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract four times with 100 ml portions of ethyl acetate to remove organic impurities.[1]
-
The aqueous phase containing the product can be further purified by ion-exchange chromatography.
-
Load the aqueous solution onto a column packed with Dowex® 50WX2-400 resin that has been pre-conditioned with 1 N HCl.
-
After loading, wash the column with water and then elute the product with an appropriate buffer (e.g., an ammonia (B1221849) solution).
-
Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain this compound as a white powder.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | D-Histidine | [1] |
| Molecular Weight of D-Histidine | 155.15 g/mol | |
| Molecular Weight of this compound | 171.21 g/mol | |
| Yield | 4.4 g (35%) | [1] |
| Appearance | White powder | [1] |
| Optical Rotation ([α]D) | +10.5 (c=1.0; 1 N HCl) | [1] |
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H-NMR (D₂O/DCl): The proton NMR spectrum should be consistent with the structure of 2-thiolhistidine.[1]
-
¹³C-NMR (D₂O/DCl): The carbon NMR spectrum will further confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Optical Rotation: To confirm the stereochemistry of the D-enantiomer.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Concentrated hydrochloric acid is corrosive. Handle with care.
-
3-Mercaptopropionic acid has a strong, unpleasant odor and is a skin and eye irritant. Handle in a fume hood.
-
Follow standard laboratory safety procedures throughout the synthesis.
Concluding Remarks
This protocol provides a detailed method for the synthesis of this compound from D-histidine. The one-pot nature of this procedure makes it an efficient route to obtaining this valuable compound for research and development purposes. Proper analytical characterization is crucial to ensure the quality of the final product. Researchers should adhere to all safety precautions when handling the hazardous reagents involved in this synthesis.
References
Application Notes and Protocols for the Incorporation of 2-Thiolhistidine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiolhistidine (B88347) (2-thioHis), an analog of the naturally occurring antioxidant ergothioneine, offers unique properties for peptide-based drug development. Its incorporation can enhance the antioxidant and metal-chelating capabilities of peptides. Historically, the synthesis of 2-thioHis-containing peptides was hampered by the need for harsh chemical conditions to protect and deprotect the reactive thiol group. However, recent advancements have demonstrated a simplified and efficient protocol that circumvents the need for thiol protection, paving the way for broader applications of this unique amino acid.
These application notes provide a detailed protocol for the incorporation of unprotected 2-thiolhistidine into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), as well as methods for the synthesis of the 2-thiolhistidine precursor and the characterization of the final peptide product.
Chemical Properties of 2-Thiolhistidine
2-Thiolhistidine exists in equilibrium between its thiol and thione tautomeric forms, with the thione form being predominant in solution. This equilibrium is a key factor in the simplified synthesis protocol, as the thione form exhibits low nucleophilicity, rendering it relatively unreactive under standard peptide coupling conditions and eliminating the need for a protecting group.
Synthesis of 2-Thiolhistidine
2-Thiolhistidine can be synthesized from L-histidine and L-cysteine. A common method involves the bromination of L-histidine to form a labile bromo-lactone intermediate, which then reacts with L-cysteine.
Protocol for 2-Thiolhistidine Synthesis
This one-pot synthesis method provides a straightforward route to obtaining L-2-thiolhistidine.
Materials:
-
L-histidine hydrochloride monohydrate
-
Bromine
-
L-cysteine
-
Water, deionized
-
Dowex® 50WX2-400 resin
-
Hydrochloric acid (HCl), 0.5 N, 1 N, and 1.5 N solutions
Procedure:
-
Dissolve L-histidine hydrochloride monohydrate in deionized water and cool the solution to 0°C.
-
With vigorous stirring, rapidly add bromine dropwise, ensuring the temperature does not exceed 1°C. The solution will turn yellow.
-
Three minutes after the completion of the bromine addition, add L-cysteine to the reaction mixture. The yellow color should disappear immediately.
-
Allow the reaction to stir at 0°C for 1 hour.
-
Load the reaction mixture onto a Dowex® 50WX2-400 column pre-conditioned with 0.5 N HCl.
-
Elute the column sequentially with 0.5 N HCl, 1 N HCl, and 1.5 N HCl.
-
Combine the fractions containing the desired product, as identified by an appropriate analytical method (e.g., TLC or LC-MS).
-
Evaporate the solvent from the combined fractions and dry the resulting product under vacuum to yield L-2-thiolhistidine as yellow crystals.
Incorporation of 2-Thiolhistidine into Peptides via Fmoc-SPPS
The following protocol details the incorporation of unprotected 2-thiolhistidine into a peptide sequence using standard manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow
Caption: Workflow for Fmoc-SPPS of 2-Thiolhistidine Peptides.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-2-thiolhistidine-OH (with unprotected thione)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
-
Deprotection Reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents:
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Diisopropylethylamine (DIPEA)
-
Cold diethyl ether
Protocol for Manual SPPS:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and Oxyma Pure/HOBt (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF.
-
-
Incorporation of 2-Thiolhistidine:
-
Perform Fmoc deprotection as described in step 2.
-
Pre-activate Fmoc-2-thiolhistidine-OH (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma Pure/HOBt (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test and wash the resin as described above.
-
-
Chain Elongation: Repeat steps 3 and 4 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Quantitative Data Summary
The synthesis of 2-thiolhistidine-containing peptides using the unprotected thione method has been shown to be efficient. The following table summarizes the reported yields for three different peptide analogues.
| Peptide Sequence | Crude Yield (%) |
| ThioHcarnosine (βA-2-thioH) | 90% |
| GthioHK (G-2-thioH-K) | 90% |
| ThioHGPLGPL (2-thioH-GPLGPL) | 90% |
Data obtained from a study where these peptides were synthesized using standard Fmoc SPPS techniques with carbodiimide-mediated coupling[1].
Purification and Characterization
HPLC Purification Protocol
Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mass Spectrometry Characterization
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry.
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the 2-thiolhistidine-containing peptide.
Potential Challenges and Side Reactions
While the unprotected thione of 2-thiolhistidine is reported to be relatively unreactive, some potential challenges and side reactions inherent to peptide synthesis should be considered:
-
Racemization: Histidine and its analogues are prone to racemization during activation. The use of coupling additives like Oxyma Pure or HOBt is crucial to minimize this side reaction.
-
Incomplete Coupling: As with any bulky amino acid, the coupling of 2-thiolhistidine may be slower. It is essential to monitor the coupling reaction and perform a recoupling if necessary.
-
Oxidation: Although the thione form is predominant, the thiol tautomer can be susceptible to oxidation, potentially leading to disulfide bond formation between peptide chains. It is advisable to handle the synthesis and purification under an inert atmosphere where possible and to use degassed solvents.
Biological Activity and Signaling Pathways
Peptides incorporating 2-thiolhistidine have demonstrated enhanced antioxidant and metal-chelating properties. These activities are often linked to the modulation of specific cellular signaling pathways.
Antioxidant Signaling Pathway
Histidine-containing peptides, including those with 2-thiolhistidine, can exert their antioxidant effects through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Nrf2-Mediated Antioxidant Response.
Copper Chelation and Signaling
The GHK peptide (Gly-His-Lys) is well-known for its high affinity for copper (II) ions. The 2-thiolhistidine analogue, GthioHK, also exhibits strong copper binding. This chelation can modulate copper-dependent signaling pathways involved in wound healing and tissue regeneration.
Caption: Copper Chelation and Downstream Signaling.
Conclusion
The incorporation of 2-thiolhistidine into peptides using a thione-unprotected strategy offers a significant advantage for the development of novel peptide therapeutics with enhanced biological activities. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize, purify, and characterize these promising molecules. Careful attention to reaction conditions and monitoring of coupling efficiency will ensure high yields and purity of the final peptide products.
References
Application Note: Mass Spectrometry Analysis of D-2-Thiolhistidine Peptides
Introduction
The incorporation of non-standard amino acids into peptides is a rapidly growing field in drug discovery and peptide chemistry. D-2-thiolhistidine, an analogue of ergothioneine, is of particular interest due to its potent antioxidant and metal-chelating properties. When substituted for histidine in bioactive peptides, it can enhance their therapeutic potential by mitigating oxidative stress.[1][2] This application note provides a comprehensive protocol for the analysis of this compound-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), covering sample preparation, analytical methods, and data interpretation.
Biological Significance
This compound is a derivative of histidine where the imidazole (B134444) ring contains a thiol group. This modification imparts significant antioxidant capabilities, allowing the peptide to scavenge harmful reactive oxygen species (ROS).[1] Furthermore, the thiol group enhances the peptide's ability to chelate metal ions, such as copper (Cu(II)), preventing them from participating in redox cycling reactions that generate oxidative stress.[1] These properties make this compound-containing peptides promising candidates for therapies targeting conditions associated with oxidative damage and metal dysregulation.
Below is a conceptual diagram illustrating the proposed antioxidant and metal-chelating mechanism of this compound peptides.
Caption: Proposed mechanism of this compound peptides in mitigating oxidative stress.
Experimental Workflow
A typical workflow for the analysis of this compound peptides is outlined below. This workflow covers the stages from sample preparation to data analysis.
Caption: General workflow for LC-MS/MS analysis of this compound peptides.
Protocols
I. Sample Preparation
For synthetic peptides, sample preparation is straightforward. For peptides derived from biological matrices, a more extensive preparation is required.
A. Synthetic Peptides:
-
Dissolve the synthetic this compound peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Dilute the peptide solution to a final concentration of 1-10 µM for direct infusion or 1-100 fmol/µL for LC-MS/MS analysis.
-
If necessary, perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method.
B. Biological Samples (e.g., cell lysates, plasma):
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.
-
Protein Digestion (if applicable): If the target is a peptide within a protein, perform a standard in-solution or in-gel tryptic digestion.
-
Enrichment (Optional): If the peptide is in low abundance, consider an enrichment strategy. Peptides containing thiol groups can be selectively captured.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with MS analysis.
-
Reconstitution: Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following parameters are a starting point and may require optimization based on the specific peptide and instrumentation.
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-40% B over 30 minutes |
| Flow Rate | 200-400 µL/min |
| Column Temperature | 40°C |
| MS System | High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Full Scan MS Range | m/z 300-1800 |
| Resolution | 70,000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 5-10 most intense ions |
| Fragmentation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Resolution (MS/MS) | 17,500 |
Data Presentation and Analysis
I. Mass Shift and Fragmentation
The key to identifying a this compound-containing peptide is to look for a specific mass shift. The replacement of an oxygen atom in histidine with a sulfur atom results in a mass increase of approximately 15.9949 Da.
During MS/MS fragmentation, peptides typically break at the amide bonds, producing b- and y-ions. For a peptide containing this compound, the b- and y-ions that include this modified residue will exhibit this mass shift.
Example Fragmentation: Consider a hypothetical peptide Ac-TEST-[2SH]-PEPTIDE-NH2.
-
The b-ions up to TEST will have the expected masses.
-
The b-ion containing 2SH and all subsequent b-ions will show the mass increase.
-
Similarly, the y-ions containing 2SH and all subsequent y-ions will also show the mass increase.
II. Database Searching
For data analysis, use a standard proteomics search engine such as MaxQuant, Proteome Discoverer, or Mascot.
Key Search Parameters:
-
Variable Modification: Define a custom modification for histidine with a mass shift of +15.9949 Da.
-
Enzyme: Specify the protease used (e.g., trypsin), if applicable.
-
Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the instrument's performance (e.g., 10 ppm for precursor ions, 0.02 Da for fragment ions).
III. Quantitative Data
Quantitative analysis can be performed using label-free quantification (LFQ) by comparing peak areas of the peptide across different samples, or by using stable isotope-labeled internal standards for absolute quantification.
The following table summarizes the antioxidant activity of 2-thiohistidine-containing peptides compared to their histidine-containing counterparts, as determined by the ABTS radical scavenging assay. Data is adapted from Jenny et al., 2021.
| Peptide | Concentration (µM) | % ABTS Radical Scavenging |
| Carnosine (βAH) | 1000 | ~5% |
| Thio-Carnosine | 1000 | ~40% |
| GHK | 1000 | ~10% |
| Thio-GHK | 1000 | ~100% |
| HGPLGPL | 1000 | ~2% |
| Thio-HGPLGPL | 1000 | ~35% |
Conclusion
The mass spectrometric analysis of this compound peptides provides a powerful tool for their identification and quantification. By leveraging high-resolution mass spectrometry and defining a custom modification in the data analysis workflow, researchers can confidently characterize these novel peptides. The enhanced antioxidant and metal-chelating properties conferred by the this compound modification offer exciting possibilities for the development of new therapeutic agents.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of D-2-Thiolhistidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-thiolhistidine is a sulfur-containing histidine derivative and an analogue of the potent natural antioxidant, ergothioneine.[1] Like other thiol-containing compounds, this compound is presumed to possess significant antioxidant properties, making it a compound of interest for applications in mitigating oxidative stress-related cellular damage. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]
These application notes provide detailed protocols for a panel of cell-based assays to quantify the antioxidant and cytoprotective effects of this compound. The described assays will enable researchers to assess its ability to scavenge intracellular ROS, prevent lipid peroxidation, and activate the endogenous antioxidant response through the Nrf2-Keap1 signaling pathway.
Assessment of Intracellular Reactive Oxygen Species (ROS) Scavenging Activity
This assay evaluates the ability of this compound to reduce intracellular ROS levels induced by an external oxidative stressor. The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[4][5]
Experimental Workflow for ROS Detection
Caption: Workflow for intracellular ROS measurement.
Protocol: DCFDA Assay for Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, HepG2)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)
-
Tert-butyl hydroperoxide (TBHP) or Hydrogen Peroxide (H₂O₂) as a positive control for ROS induction
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells into a 96-well black, clear-bottom plate at a density of 25,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound solutions. Include wells with medium only as a vehicle control. Incubate for 1-4 hours.
-
Staining with DCFDA: Prepare a 20 µM working solution of DCFDA in pre-warmed PBS or serum-free medium. Remove the compound-containing medium and wash the cells once with 100 µL of warm PBS. Add 100 µL of the DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 45 minutes in the dark.
-
Induction of Oxidative Stress: After incubation, remove the DCFDA solution. Add 100 µL of a ROS-inducing agent (e.g., 100 µM TBHP) to the appropriate wells. Include a negative control group of cells not exposed to the stressor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Monitor the fluorescence kinetically over 60 minutes.
Data Presentation
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | This compound (µM) | Oxidative Stressor | Mean Fluorescence Intensity (AU) | % ROS Inhibition |
|---|---|---|---|---|
| Untreated Control | 0 | - | 150 ± 15 | N/A |
| Vehicle Control | 0 | + | 1200 ± 80 | 0% |
| This compound | 10 | + | 950 ± 65 | 20.8% |
| This compound | 50 | + | 600 ± 45 | 50.0% |
| This compound | 100 | + | 350 ± 30 | 70.8% |
| Positive Control (e.g., NAC) | 1000 | + | 250 ± 20 | 79.2% |
Data are presented as mean ± SD and are hypothetical examples.
Assessment of Lipid Peroxidation
Lipid peroxidation is a key marker of oxidative damage to cellular membranes. This assay measures the levels of malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Materials:
-
Cultured cells treated with this compound and an oxidative stressor
-
MDA Lysis Buffer (containing BHT to prevent further oxidation)
-
Thiobarbituric acid (TBA) solution
-
MDA standards
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound and an oxidative stressor (e.g., H₂O₂ or iron/ascorbate) in 6-well plates.
-
Cell Lysis: After treatment, wash cells with cold PBS and scrape them into microcentrifuge tubes. Homogenize the cells (2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing a BHT antioxidant.
-
Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.
-
TBA Reaction: Add 600 µL of the TBA solution to 200 µL of the supernatant from each sample and standard.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling: Cool the samples in an ice bath for 10 minutes to stop the reaction.
-
Measurement: Transfer 200 µL of the reaction mixture into a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration in the samples using a standard curve generated from the MDA standards.
Data Presentation
Table 2: Effect of this compound on MDA Levels
| Treatment Group | This compound (µM) | Oxidative Stressor | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
|---|---|---|---|---|
| Untreated Control | 0 | - | 0.5 ± 0.1 | N/A |
| Vehicle Control | 0 | + | 5.2 ± 0.4 | 0% |
| This compound | 10 | + | 4.1 ± 0.3 | 21.2% |
| This compound | 50 | + | 2.5 ± 0.2 | 51.9% |
| This compound | 100 | + | 1.3 ± 0.1 | 75.0% |
Data are presented as mean ± SD and are hypothetical examples.
Assessment of Nrf2-ARE Pathway Activation
This assay determines if this compound can act as an indirect antioxidant by activating the Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress, where the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes.
Nrf2-Keap1 Signaling Pathway
Caption: Nrf2-Keap1 antioxidant response pathway.
Protocol: ARE-Luciferase Reporter Assay
Materials:
-
HepG2 cells (or other suitable cell line)
-
ARE-luciferase reporter vector (e.g., pGL4.37)
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., FuGENE HD)
-
This compound
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Transfection: Seed HepG2 cells in a 96-well plate. Co-transfect the cells with the ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow the cells to express the reporters for 24 hours.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (from the ARE reporter) to the Renilla luciferase activity (internal control). Calculate the fold induction relative to the vehicle-treated control cells.
Data Presentation
Table 3: Effect of this compound on ARE-Luciferase Activity
| Treatment Group | This compound (µM) | Normalized Luciferase Activity (RLU) | Fold Induction vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 0 | 1500 ± 120 | 1.0 |
| This compound | 10 | 2250 ± 180 | 1.5 |
| This compound | 50 | 6000 ± 450 | 4.0 |
| This compound | 100 | 9750 ± 700 | 6.5 |
| Positive Control (Sulforaphane) | 5 | 12000 ± 950 | 8.0 |
Data are presented as mean ± SD and are hypothetical examples.
The protocols outlined in these application notes provide a robust framework for characterizing the antioxidant activity of this compound in a cellular context. By employing assays that measure direct ROS scavenging, inhibition of lipid peroxidation, and the induction of endogenous antioxidant pathways, researchers can obtain a comprehensive profile of the compound's cytoprotective effects. The structured tables and diagrams are intended to guide experimental design and data presentation, facilitating clear and impactful communication of scientific findings.
References
- 1. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of a cell-based antioxidant activity assay using dietary fatty acid as oxidative stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for D-2-Thiolhistidine in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in therapeutic development. D-2-thiolhistidine, a sulfur-containing analogue of the amino acid histidine, presents a promising scaffold for antioxidant activity due to the presence of a reactive thiol group. This document provides detailed application notes and experimental protocols for the utilization of this compound in the investigation of oxidative stress.
Mechanism of Action
The antioxidant properties of thiol-containing compounds are well-established. Thiols can directly scavenge a variety of ROS, including hydroxyl radicals and superoxide (B77818) anions. Furthermore, they can act as potent nucleophiles, reacting with and detoxifying electrophilic species that are often generated during oxidative stress.
While the direct antioxidant effects of this compound are a key area of investigation, it is also hypothesized that it may modulate endogenous antioxidant defense mechanisms. A primary pathway in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those involved in glutathione (B108866) synthesis and regeneration, as well as antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is plausible that this compound, as a thiol-containing compound, can interact with Keap1, thereby activating the Nrf2 pathway and augmenting the cell's intrinsic antioxidant capacity.
Data Presentation
The antioxidant capacity of 2-thiolhistidine, when incorporated into peptides, has been demonstrated to be significantly greater than that of its histidine-containing counterparts. The following tables summarize the radical scavenging activities from in vitro assays.
Table 1: DPPH Radical Scavenging Activity of 2-Thiohistidine-Containing Peptides vs. Histidine-Containing Peptides
| Peptide | % DPPH Radical Scavenging |
| His-containing peptides | Weak to negligible |
| 2-ThioHis-containing peptides | Strong |
Data from a study on 2-thiohistidine analogs of bioactive peptides suggests that the presence of 2-thiohistidine imparts strong antioxidant activity, while the histidine-containing versions showed very weak activity in the same assays[1].
Table 2: ABTS Radical Scavenging Activity of 2-Thiohistidine-Containing Peptides vs. Histidine-Containing Peptides
| Peptide | % ABTS Radical Scavenging |
| His-containing peptides | Little to no activity |
| 2-ThioHis-containing peptides | Strong |
The 2-thiohistidine-containing peptides demonstrated a significant ability to scavenge the ABTS radical, whereas the corresponding histidine-containing peptides showed minimal activity at the tested concentrations[1].
Experimental Protocols
The following are detailed protocols for assessing the antioxidant potential of this compound, ranging from in vitro chemical assays to cell-based models of oxidative stress.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Create a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control, ascorbic acid.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the this compound dilutions or ascorbic acid dilutions. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution. d. For the control, add 100 µL of the respective solvent to a well containing 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution. d. Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a dilution series. Do the same for the positive control, Trolox.
-
Assay: a. Add 10 µL of the this compound dilutions or Trolox dilutions to the wells of a 96-well plate. b. Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 3: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular ROS induced by an external pro-oxidant.
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells or another suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (oxidative stress inducer)
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment: a. The following day, remove the culture medium and wash the cells gently with PBS. b. Treat the cells with various concentrations of this compound or Quercetin in serum-free medium for 1-2 hours.
-
DCFH-DA Loading: a. After the treatment period, remove the medium and load the cells with 25 µM DCFH-DA in serum-free medium. b. Incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: a. Wash the cells with PBS to remove excess DCFH-DA. b. Add the oxidative stress inducer (e.g., 600 µM AAPH or 100 µM H₂O₂) to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The cellular antioxidant activity is expressed as the percentage reduction in fluorescence compared to the control (cells treated only with the oxidant).
Mandatory Visualizations
Caption: this compound's dual antioxidant action.
Caption: Keap1-Nrf2 signaling pathway activation.
Caption: Cellular Antioxidant Activity (CAA) assay workflow.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-D-2-thiolhistidine
For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like Fmoc-D-2-thiolhistidine into peptides offers a pathway to novel therapeutics with unique biological activities. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-2-thiolhistidine, a derivative of the naturally occurring antioxidant ergothioneine.
Introduction
Fmoc-D-2-thiolhistidine is an analogue of ergothioneine, a betaine (B1666868) of 2-thiohistidine, which cannot be directly incorporated into a peptide due to its trimethylated α-nitrogen.[1][2] The inclusion of a 2-thiolhistidine (B88347) moiety can impart significant antioxidant, radical scavenging, and metal-chelating properties to peptides.[1][3] A novel and effective strategy for incorporating 2-thiolhistidine into peptides involves using standard Fmoc SPPS techniques without protection of the thione group.[1] This approach simplifies the synthesis process by avoiding harsh protection and deprotection steps that could compromise the final peptide.
Peptides containing 2-thiolhistidine have demonstrated enhanced biological activity compared to their histidine-containing counterparts. For instance, a 2-thiolhistidine analogue of the GHK-tripeptide has been shown to completely quench hydroxyl and ABTS radicals, exhibiting significantly greater antioxidant capacity than the free amino acid. This makes Fmoc-D-2-thiolhistidine a valuable building block for the development of peptide-based drugs targeting conditions associated with oxidative stress.
Challenges and Considerations
While the direct incorporation of unprotected Fmoc-D-2-thiolhistidine is feasible, researchers should be aware of potential challenges:
-
Disulfide Bond Formation: A potential side-reaction is the formation of a disulfide bond between two 2-thiolhistidine residues. This can lead to the presence of a significant impurity in the crude peptide product.
-
Incomplete Coupling: As with many specialized amino acids, optimizing coupling conditions is crucial to ensure complete incorporation and avoid deletion sequences.
-
Sequence-Dependent Difficulties: The properties of the peptide sequence, such as hydrophobicity or the presence of certain residues, can lead to aggregation and other synthesis challenges.
Experimental Protocols
The following protocols are based on successful reported syntheses and standard Fmoc-SPPS practices.
Resin Preparation and First Amino Acid Coupling
This protocol is for coupling the first amino acid to a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin (100-200 mesh) in dichloromethane (B109758) (DCM) for 20 minutes in a suitable reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (including Fmoc-D-2-thiolhistidine if it is the C-terminal residue) in a solution of N-methylmorpholine (NMM) in DCM (2:98 v/v).
-
Add the amino acid solution to the swollen resin and shake for 1 hour.
-
-
Capping: After coupling, cap any unreacted sites on the resin by washing with a solution of DCM/methanol/NMM (8:1:1 v/v/v).
Peptide Chain Elongation
This section describes the iterative steps of deprotection and coupling to extend the peptide chain.
-
Fmoc Deprotection:
-
Wash the resin with dimethylformamide (DMF).
-
Add a solution of 20% piperidine (B6355638) in DMF (v/v) to the resin and shake for 10 minutes.
-
Drain the solution and repeat the 20% piperidine in DMF treatment for another 10 minutes to ensure complete Fmoc removal.
-
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (0.2 mmol) with a coupling agent such as HATU (0.2 mmol) and a base like NMM (1.8 mmol) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1 hour to facilitate coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual cleavage cocktail.
-
Lyophilize the crude peptide to obtain a dry powder.
-
Data Presentation
The following table summarizes the yield of crude peptides containing 2-thiolhistidine from a reported synthesis.
| Peptide Sequence (with 2-thiolhistidine) | Position of 2-thiolhistidine | Crude Peptide Yield |
| thioHcarnosine | C-terminal | > 90% |
| GthioHK | Internal | > 90% |
| thioHGPLGPL | N-terminal | > 90% |
Visualizations
The following diagrams illustrate the experimental workflow and a potential side reaction.
References
- 1. Ergothioneine in a peptide: Substitution of histidine with 2-thiohistidine in bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Ergothioneine In a Peptide: Substitution of Histidine with 2-Thiohisti" by Kaelyn A. Jenny, Erik L. Ruggles et al. [aquila.usm.edu]
- 3. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Detection of D-2-thiolhistidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-thiolhistidine is a sulfur-containing derivative of the amino acid histidine. The presence of a thiol group suggests it may play a role in redox processes within biological systems. While its precise biological functions are a subject of ongoing research, the ability to detect and quantify this molecule is crucial for understanding its physiological and pathological significance. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive molecules like this compound. This application note provides a detailed protocol for the electrochemical detection of this compound, based on the well-established electrochemical behavior of thiol-containing compounds.
Principle of Detection
The electrochemical detection of this compound is based on the oxidation of its thiol group (-SH) at the surface of a working electrode. When a potential is applied, the thiol group undergoes an irreversible oxidation reaction, typically forming a disulfide bond (S-S) with another this compound molecule. This electron transfer process generates a current that is directly proportional to the concentration of this compound in the sample.
Various voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), can be employed for this purpose. CV is useful for characterizing the redox behavior of the molecule, while DPV is a more sensitive technique for quantitative analysis due to its ability to discriminate against background currents.
Signaling Pathway
The proposed electrochemical signaling pathway for the detection of this compound involves its direct oxidation at an electrode surface.
Figure 1: Proposed signaling pathway for the electrochemical detection of this compound.
Quantitative Data
Due to the limited availability of specific quantitative data for the electrochemical detection of this compound in the literature, the following table summarizes representative data from the electrochemical detection of a structurally similar thiol-containing amino acid, L-cysteine, using various modified electrodes. This data is intended to provide an illustrative example of the expected performance of electrochemical sensors for thiol-containing amino acids.
| Electrode Material/Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Boron-Doped Diamond Electrode | Voltammetry | 1 - 200 | Not specified | [1] |
| Glassy Carbon Electrode | Voltammetry | 10 - 1000 | 0.99 | [2] |
| Fe2O3 NPs/N-Gr Modified GCE | Voltammetry | Not specified | 0.05 | [3] |
| DMBQ/ZnO NPs/CPE | Square Wave Voltammetry | Not specified | 0.05 | [3] |
GCE: Glassy Carbon Electrode; NPs: Nanoparticles; N-Gr: Nitrogen-doped Graphene; DMBQ: 2,6-dimethoxy-1,4-benzoquinone; CPE: Carbon Paste Electrode.
Experimental Protocols
This section provides a detailed methodology for the electrochemical detection of this compound using a glassy carbon electrode (GCE) as a representative working electrode.
Reagents and Materials
-
This compound standard
-
Phosphate buffer solution (PBS), pH 7.4
-
Deionized (DI) water
-
Alumina slurry (0.05 µm) for electrode polishing
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Glassy carbon electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Voltammetric Determination of Cysteine (2-amino-3-mercaptopropanoic acid, CySH) by Means of 4,4′-biphenol as a Homogeneous Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in voltammetric and amperometric sensors for cysteine detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-2-Thiolhistidine in Drug Delivery Systems: An Overview of Current Research
A comprehensive review of the scientific literature reveals a notable absence of specific applications for D-2-thiolhistidine in the development of drug delivery systems. While the constituent components of this molecule—the D-amino acid configuration, the thiol group, and the histidine residue—each hold significant promise and are individually explored in various drug delivery strategies, their unique combination in this compound has not been a focus of published research to date.
Researchers, scientists, and drug development professionals interested in this specific molecule should be aware that detailed experimental protocols, quantitative data, and established signaling pathways directly involving this compound are not currently available in peer-reviewed literature.
This document, therefore, will address the potential applications of this compound by drawing parallels from research on related compounds, such as L-histidine, thiolated polymers, and histidine-rich peptides. The following sections will provide a conceptual framework and generalized protocols that could serve as a starting point for pioneering research in this untapped area.
Conceptual Applications of this compound in Drug Delivery
The unique trifecta of functionalities in this compound suggests several potential, yet unexplored, applications in drug delivery:
-
pH-Responsive Drug Release: The imidazole (B134444) ring of the histidine moiety, with a pKa around 6.0, could be exploited for pH-sensitive drug release. In the acidic microenvironment of tumors or within the endo-lysosomal pathway of cells, the imidazole ring would become protonated. This change in charge could trigger the disassembly of a nanocarrier or alter its conformation, leading to the release of an encapsulated drug.
-
Redox-Responsive Drug Delivery: The thiol group is highly sensitive to the redox potential of the cellular environment. The significantly higher concentration of glutathione (B108866) in the cytoplasm and tumor tissues compared to the extracellular space can be used to trigger drug release. This compound could be incorporated into a drug delivery system via a disulfide bond, which would be cleaved in a reductive environment, releasing the therapeutic agent.
-
Targeted Delivery: Histidine-rich peptides have been investigated for their ability to target specific tissues or cells. While the targeting potential of a single this compound residue is unknown, its incorporation into larger peptide-based targeting ligands could be explored. The D-configuration might offer enhanced stability against enzymatic degradation, a desirable property for drug delivery vehicles.
-
Biocompatibility and Stability: The use of a D-amino acid could potentially enhance the in vivo stability of a drug delivery system by making it resistant to degradation by proteases. This could lead to a longer circulation half-life and improved therapeutic efficacy.
Hypothetical Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for any future research involving this compound. These are based on standard methodologies used for similar compounds.
Synthesis and Characterization of this compound-Containing Polymers
This protocol outlines a conceptual approach for synthesizing a polymer incorporating this compound, which could serve as a building block for a drug delivery system.
Table 1: Hypothetical Physicochemical Properties of a this compound Polymer
| Parameter | Method | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Dependent on polymerization conditions |
| Thiol Group Content | Ellman's Assay | Quantifiable thiol concentration |
| pKa of Imidazole | Potentiometric Titration | Approximately 6.0-6.5 |
| Biocompatibility | MTT Assay on relevant cell lines | High cell viability (>80%) |
Protocol:
-
Monomer Synthesis: Synthesize a monomer derivative of this compound suitable for polymerization (e.g., an acrylamide (B121943) or methacrylamide (B166291) derivative). The thiol and imidazole groups would likely require protection during this step.
-
Polymerization: Conduct free radical polymerization of the this compound monomer with other co-monomers to achieve desired properties (e.g., hydrophilicity, biodegradability).
-
Deprotection: Remove the protecting groups from the thiol and imidazole functionalities.
-
Characterization:
-
Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.
-
Determine the molecular weight and polydispersity index (PDI) using GPC.
-
Quantify the free thiol content using Ellman's reagent.
-
Determine the pKa of the imidazole groups via acid-base titration.
-
Preparation and Characterization of this compound-Modified Nanoparticles
This protocol describes a general method for conjugating this compound to a pre-formed nanoparticle, a common strategy for functionalizing drug carriers.
Caption: Workflow for Nanoparticle Functionalization.
Protocol:
-
Nanoparticle Preparation: Synthesize nanoparticles (e.g., liposomes, polymeric nanoparticles) with surface functional groups (e.g., carboxyl or amine groups) suitable for conjugation.
-
Activation of Nanoparticles: Activate the surface functional groups. For example, activate carboxyl groups using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Conjugation: Add this compound to the activated nanoparticle suspension and allow the reaction to proceed. The primary amine of this compound would react with the activated carboxyl groups to form a stable amide bond.
-
Purification: Remove unreacted this compound and other reagents by methods such as dialysis, centrifugation, or size exclusion chromatography.
-
Characterization:
-
Confirm successful conjugation using techniques like XPS or FTIR.
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of conjugated this compound using a suitable assay (e.g., HPLC after hydrolysis).
-
Visualization of Potential Signaling and Release Mechanisms
The following diagrams illustrate the conceptual signaling pathways and release mechanisms that could be exploited by drug delivery systems incorporating this compound.
Caption: pH-Responsive Drug Release Pathway.
Caption: Redox-Responsive Drug Release Pathway.
Future Directions and Conclusion
The field of drug delivery is continually seeking novel materials with enhanced functionalities. This compound, with its unique combination of a D-amino acid, a thiol group, and a histidine residue, represents an intriguing but unexplored candidate. The conceptual frameworks and generalized protocols presented here are intended to stimulate research in this area. Future studies should focus on the synthesis of this compound-based materials, a thorough investigation of their physicochemical properties, and in vitro and in vivo evaluations of their potential as drug delivery carriers. While direct data is currently unavailable, the foundational knowledge from related fields provides a strong rationale for exploring the applications of this compound in the next generation of smart drug delivery systems.
Troubleshooting & Optimization
Technical Support Center: D-2-Thiolhistidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of D-2-thiolhistidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction of D-histidine with bromine. | Ensure very strong and efficient stirring during the rapid addition of bromine to the cooled D-histidine solution. Maintain the reaction temperature below 1°C during bromine addition. |
| Incomplete cleavage of the intermediate adduct. | Ensure the reaction mixture is heated to the specified temperature (e.g., 80°C) for the required duration (e.g., 40 hours) with strong stirring. | |
| Inefficient precipitation of the final product. | After the reaction, ensure the pH is carefully adjusted to the optimal point for precipitation (e.g., pH 6.5 with ammonia (B1221849) hydroxide) and allow sufficient time for complete precipitation, potentially at a reduced temperature. | |
| Formation of Side Products (e.g., Disulfides) | Oxidation of the thiol group. | During synthesis and workup, consider using degassed solvents to minimize exposure to oxygen. The formation of a disulfide dimer of 2-thiolhistidine (B88347) has been observed as a potential side product[1]. |
| Dark Brown Reaction Mixture | The reaction of thiols at elevated temperatures can lead to coloration. | This is often a normal observation in this type of reaction. The color should be removed during the extraction and purification steps[1]. |
| Difficulty in Product Isolation/Purification | Product remains dissolved in the aqueous layer. | Ensure the pH is correctly adjusted for precipitation. If precipitation is insufficient, ion-exchange chromatography (e.g., using Dowex® 50WX2-400) can be an effective purification method[2]. |
| Co-precipitation of impurities. | Wash the precipitate thoroughly with demineralized water, ethanol, and n-pentane to remove residual reagents and byproducts[2]. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the one-pot synthesis of this compound?
A1: The reported yield for the one-pot synthesis of this compound from D-histidine is approximately 35%[2]. Yields can be influenced by reaction scale, stirring efficiency, and temperature control.
Q2: What are the key steps in the one-pot synthesis of this compound?
A2: The synthesis generally involves three main stages:
-
Formation of an intermediate: D-histidine is reacted with bromine in water at a low temperature.
-
Formation of a thioether adduct: A thiol-containing compound, such as L-cysteine, is added to the reaction mixture.
-
Cleavage to form this compound: A second thiol, such as 3-mercaptopropionic acid, is added, and the mixture is heated to induce cleavage of the adduct and formation of the final product[2].
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Thiols are known for their strong, unpleasant odors and should also be handled in a fume hood. The reaction should be conducted with careful temperature control to avoid runaway reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them using techniques such as ¹H-NMR to observe the disappearance of starting materials and the appearance of the product signals[2]. Thin-layer chromatography (TLC) can also be a useful tool for monitoring the reaction progress[1].
Q5: What is the role of the different thiols used in the synthesis?
A5: In the one-pot synthesis described, L-cysteine is used to form a thioether intermediate with the brominated histidine. The second thiol, such as 3-mercaptopropionic acid or dithiothreitol, is then used to cleave this intermediate to yield 2-thiolhistidine[2].
Q6: Can I use a different thiol for the cleavage step?
A6: Yes, the patent literature suggests that other thiols, such as mercaptoacetic acid and dithiothreitol, have been successfully used in the synthesis of L-2-thiolhistidine, with reported yields of 43% and 41% respectively[2]. It is likely that these could be adapted for the D-enantiomer synthesis.
Data Presentation
Table 1: Reported Yields for 2-Thiolhistidine Synthesis Variants
| Enantiomer/Mixture | Starting Material | Thiol for Cleavage | Reported Yield | Reference |
| This compound | D-Histidine | 3-Mercaptopropionic acid | 35% | [2] |
| L-2-Thiolhistidine | L-Histidine | Mercaptoacetic acid | 43% | [2] |
| L-2-Thiolhistidine | L-Histidine | Dithiothreitol | 41% | [2] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from the patent literature[2].
-
Dissolution of D-Histidine: Dissolve D-histidine (e.g., 10.32 g, 65.84 mmol) in demineralized water (132 ml) and concentrated hydrochloric acid (5.5 ml).
-
Cooling: Cool the solution to 0°C in an ice bath with very strong stirring.
-
Bromination: Rapidly add bromine (1.3 equivalents) dropwise, ensuring the temperature does not exceed 1°C. The solution will turn yellow.
-
Adduct Formation: Three minutes after the bromine addition is complete, add L-cysteine (3 equivalents). The yellow color should disappear. Stir at 0°C for 1 hour.
-
Cleavage: Add 3-mercaptopropionic acid (6 equivalents) and heat the solution to 80°C with strong stirring for 40 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product can be isolated by adjusting the pH to precipitate the solid, followed by filtration, washing with water, ethanol, and n-pentane, and drying under vacuum. Alternatively, the product can be purified using ion-exchange chromatography.
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Incorporation of 2-Thiolhistidine in Peptide Synthesis
Welcome to the technical support center for the incorporation of 2-thiolhistidine (B88347) (2-thioHis) into peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during this specialized application of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the major potential side reactions when incorporating 2-thiolhistidine into a peptide sequence?
A1: The primary side reactions of concern during the incorporation of 2-thiolhistidine are:
-
Disulfide Bond Formation: The thiol group of 2-thioHis can oxidize to form disulfide bridges with other 2-thioHis residues, leading to dimerization or oligomerization of the peptide. This is a common issue when using unprotected 2-thiolhistidine.
-
Racemization: Similar to natural histidine, the α-carbon of 2-thiolhistidine is susceptible to racemization during activation and coupling, which can lead to the formation of diastereomeric peptide impurities.[1][2] The imidazole (B134444) ring can act as an intramolecular base, facilitating the abstraction of the α-proton.
-
Desulfurization: There is a potential for the thione group to be lost, resulting in the conversion of 2-thiolhistidine to a standard histidine residue. While this is a known reaction for cysteine under certain conditions, its occurrence with 2-thioHis during standard SPPS needs careful monitoring.[3][4][5]
-
Oxidation: The thiol group is susceptible to various forms of oxidation beyond disulfide formation, potentially leading to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or conversion to 2-oxohistidine.
Q2: Is it necessary to protect the thiol group of 2-thiolhistidine during Fmoc-SPPS?
A2: Not necessarily. Successful incorporation of 2-thiolhistidine without a thiol protecting group has been reported. The rationale is that the thione tautomer is the predominant form, which is less nucleophilic than a free thiol, thereby reducing the risk of certain side reactions. However, the lack of protection leaves the thiol vulnerable to oxidation and disulfide formation. The decision to use a protecting group depends on the specific peptide sequence, the desired purity, and the compatibility of the protecting group with the overall synthesis strategy.
Q3: Which coupling reagents are recommended for incorporating 2-thiolhistidine?
A3: The choice of coupling reagent can significantly impact the level of racemization. For histidine and other racemization-prone amino acids, aminium/uronium-based reagents like HBTU and HATU are often used due to their high coupling efficiency. However, they are typically used with a base like DIPEA, which can promote racemization. Carbodiimide-based reagents like DIC in the presence of an additive such as Oxyma or HOBt can offer a good balance between efficient coupling and reduced racemization. It is crucial to minimize the pre-activation time to reduce the risk of epimerization.
Q4: How can I detect and characterize side reactions of 2-thiolhistidine?
A4: A combination of analytical techniques is essential:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for separating the desired peptide from impurities, including deletion sequences and some side-reaction products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is critical for identifying the masses of the main product and any impurities. This allows for the detection of unexpected modifications such as oxidation (+16, +32, or +48 Da), desulfurization (-32 Da), or disulfide bond formation (dimers).
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to sequence the peptide and pinpoint the exact location of any modifications on the 2-thiolhistidine residue or elsewhere in the peptide chain.
-
Chiral HPLC: To detect and quantify racemization, the peptide can be hydrolyzed, and the resulting amino acids analyzed on a chiral column, or the intact peptide can be analyzed on a suitable chiral stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of 2-thiolhistidine and provides systematic approaches to resolving them.
Problem 1: Presence of a high molecular weight impurity, likely a peptide dimer.
| Possible Cause | Troubleshooting Steps |
| Disulfide bond formation between two 2-thiolhistidine residues due to oxidation. | 1. Optimize Cleavage Conditions: Add reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the cleavage cocktail to keep the thiol groups in their reduced state. 2. Post-Cleavage Reduction: Treat the crude peptide solution with a reducing agent prior to purification. 3. Consider Thiol Protection: For future syntheses, consider using a thiol-protecting group on the Fmoc-2-thiolhistidine monomer, such as trityl (Trt) or acetamidomethyl (Acm). |
Problem 2: Appearance of a diastereomeric impurity peak in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Racemization of the 2-thiolhistidine residue during coupling. | 1. Optimize Coupling Conditions: a. Minimize pre-activation time: Add the activated amino acid to the resin immediately. b. Lower the temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of racemization. c. Choice of reagents: Use a carbodiimide/additive combination (e.g., DIC/Oxyma) which is known to cause less racemization compared to some aminium/uronium reagents in the presence of excess base. 2. Use a Protected 2-Thiolhistidine Derivative: Employing a protecting group on the imidazole nitrogen (specifically the π-nitrogen) can significantly suppress racemization. |
Problem 3: Mass spectrometry reveals a peak corresponding to the desired peptide with a mass difference of -32 Da.
| Possible Cause | Troubleshooting Steps |
| Desulfurization of the 2-thiolhistidine residue to histidine. | 1. Evaluate Coupling and Deprotection Conditions: Harsh or prolonged exposure to certain reagents or high temperatures may promote desulfurization. Review your synthesis cycle parameters. 2. Analyze Reagent Purity: Ensure the purity of all reagents, as contaminants could potentially catalyze this side reaction. 3. Optimize Cleavage: While less likely to be the primary cause, evaluate the cleavage conditions for any harsh components that might induce desulfurization. |
Problem 4: LC-MS analysis shows peaks with +16 Da, +32 Da, or +48 Da mass additions to the target peptide.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the 2-thiolhistidine thiol group to sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (+48 Da). | 1. Degas Solvents: Use solvents that have been sparged with nitrogen or argon to minimize dissolved oxygen. 2. Work under an Inert Atmosphere: If possible, perform reagent preparation and coupling reactions under a nitrogen or argon atmosphere. 3. Add Scavengers: Include radical scavengers in the cleavage cocktail to quench oxidative species. 4. Handle Crude Peptide with Care: Minimize exposure of the crude peptide to air and light before and during purification. |
Quantitative Data Summary
Currently, there is limited quantitative data in the literature specifically detailing the percentage of side products formed during 2-thiolhistidine incorporation under various conditions. The following table provides a general overview of factors influencing side reactions for histidine, which are expected to be comparable for 2-thiolhistidine.
| Side Reaction | Amino Acid | Coupling Reagent | Temperature | Protecting Group | % Side Product (D-isomer) | Reference |
| Racemization | Fmoc-L-His(Trt)-OH | DIC/Oxyma | Room Temp | Trt on Nτ | 1.8% | |
| Racemization | Fmoc-L-His(Trt)-OH | HATU/NMM | Room Temp | Trt on Nτ | 3.5% | |
| Racemization | Fmoc-L-His(Trt)-OH | HBTU/DIPEA | 55 °C | Trt on Nτ | 31.0% | |
| Racemization | Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | - | Trt on Nτ | 1% | |
| Racemization | Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | - | Trt on Nτ | 7.8% | |
| Racemization | Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | - | MBom on Nπ | 0.3% |
Experimental Protocols
Protocol 1: General Procedure for Unprotected Fmoc-2-thiolhistidine Incorporation in Manual SPPS
This protocol is adapted from standard Fmoc-SPPS procedures.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-2-thiolhistidine (3 eq.), HOBt or Oxyma (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for no more than 2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification and Analysis: Dry the crude peptide and purify by RP-HPLC. Analyze the purified peptide by LC-MS and MS/MS.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side reactions during 2-thiolhistidine peptide incorporation.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide and Protein Desulfurization with Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding base-assisted desulfurization using a variety of disulfide-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides [cjcp.ustc.edu.cn]
Preventing oxidation of D-2-thiolhistidine during experiments
Welcome to the technical support center for D-2-thiolhistidine (D-2-TH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during experimentation: the oxidation of the thiol group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
This compound (D-2-TH) is a sulfur-containing analog of the amino acid D-histidine. The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer (D-2-TH)₂ or other oxidized species. This oxidation can alter the compound's biological activity, leading to inconsistent and unreliable experimental results.
Q2: What are the primary factors that promote the oxidation of this compound?
Several factors can accelerate the oxidation of D-2-TH:
-
Presence of Oxygen: Atmospheric oxygen is a key driver of thiol oxidation.
-
pH of the Solution: Oxidation of thiols is generally faster at neutral to alkaline pH due to the increased concentration of the more reactive thiolate anion (R-S⁻).[1]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for thiol oxidation.[1]
-
Exposure to Light: Certain wavelengths of light can generate reactive oxygen species, which in turn can oxidize thiols.[1]
-
Temperature: Higher temperatures can increase the rate of oxidation.
Q3: How can I visually detect if my this compound solution has oxidized?
While D-2-TH solutions are typically colorless, oxidation may sometimes lead to a slight yellowing or the formation of a precipitate (the disulfide dimer). However, these visual cues are not always present or reliable. The most accurate way to assess oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify D-2-TH and its oxidized forms.
Q4: What is the primary oxidation product of this compound?
The most common oxidation product is the corresponding disulfide, formed through the coupling of two this compound molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids, which are generally irreversible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Oxidation of D-2-TH leading to a reduced concentration of the active compound. | 1. Prepare fresh solutions: Always prepare D-2-TH solutions immediately before use. 2. Use an inert atmosphere: Prepare solutions and conduct experiments under an inert gas like argon or nitrogen.[2][3] 3. Optimize buffer conditions: Use a slightly acidic buffer (pH 6.0-6.5) and consider including a chelating agent like EDTA to sequester metal ions. 4. Add an antioxidant: Incorporate a thiol-free antioxidant such as Tris(2-carboxyethyl)phosphine (TCEP) into your solutions. |
| Appearance of a precipitate or yellowing of the D-2-TH solution. | Formation of the disulfide dimer or other degradation products. | 1. Confirm oxidation: Analyze the solution using HPLC to confirm the presence of the disulfide. 2. Review handling procedures: Ensure that all preventative measures (inert atmosphere, degassed solvents, etc.) are being strictly followed. 3. Filter the solution: If the precipitate is minimal and the experiment cannot be repeated, filter the solution through a 0.22 µm filter before use, and re-quantify the concentration of D-2-TH. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of the D-2-TH disulfide dimer or other oxidized species. | 1. Identify the peaks: Compare the retention times with those of known standards for D-2-TH and its potential oxidation products. 2. Implement preventative measures: Follow the recommendations for preventing oxidation in all future experiments. 3. Consider reduction: For some applications, it may be possible to reduce the disulfide back to the thiol using a reducing agent like TCEP or Dithiothreitol (DTT), followed by purification. |
Data Presentation: Antioxidant and Buffer Considerations
| Antioxidant | Recommended Starting Concentration | Optimal pH Range | Key Considerations |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | 3.0 - 8.0 | Odorless, more stable than DTT, and does not absorb at 280 nm. Does not contain a thiol group.[4] |
| Dithiothreitol (DTT) | 1-10 mM | 7.0 - 9.0 | Strong reducing agent, but has a strong odor and is less stable than TCEP. Can interfere with some assays.[2] |
| Ethylenediaminetetraacetic acid (EDTA) | 0.5-1 mM | Wide | A chelating agent that sequesters divalent metal ions which can catalyze thiol oxidation.[5] |
Buffer Selection:
For experiments with this compound, it is advisable to use a buffer with a slightly acidic pH to enhance stability.
| Buffer System | pKa (at 25°C) | Recommended pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good's buffer, minimal metal ion binding. |
| PIPES | 6.76 | 6.1 - 7.5 | Good's buffer, often used in cell culture. |
| Phosphate Buffer | 7.20 | 6.5 - 7.5 | Commonly used, but can chelate divalent cations. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with measures to minimize oxidation.
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water or buffer (e.g., 50 mM MES, pH 6.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (argon or nitrogen)
-
Sterile, amber vials
Procedure:
-
Deoxygenate the Solvent: Sparge the water or buffer with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Stabilized Solvent: To the deoxygenated solvent, add TCEP to a final concentration of 1 mM and EDTA to a final concentration of 0.5 mM.
-
Weigh this compound: In a clean, dry vial, weigh the required amount of solid this compound.
-
Dissolve Under Inert Atmosphere: Transfer the vial with the solid D-2-TH and the stabilized solvent into a glove box or an inert atmosphere chamber. Add the solvent to the solid and gently vortex until fully dissolved.
-
Storage: Aliquot the stock solution into sterile, amber vials, flush the headspace with inert gas, and seal tightly. Store at -80°C for long-term storage or at 4°C for short-term use (up to one week).
Protocol 2: Quantification of this compound and its Disulfide by HPLC-UV
This protocol provides a method to assess the purity of a this compound solution.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration for UV detection (e.g., 10-100 µM).
-
HPLC Analysis:
-
Inject the sample onto the equilibrated C18 column.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-15 min: 5-95% B
-
15-20 min: 95% B
-
20-25 min: 95-5% B
-
25-30 min: 5% B
-
-
Set the flow rate to 1 mL/min.
-
Monitor the absorbance at a wavelength where both the thiol and disulfide absorb (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
The this compound (thiol) will elute earlier than the more non-polar disulfide dimer.
-
Integrate the peak areas of both species to determine the percentage of oxidized D-2-TH.
-
Visualizations
References
Technical Support Center: D-2-Thiolhistidine and L-Ergothioneine Solubility
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of thiolhistidine derivatives in aqueous buffers for researchers, scientists, and drug development professionals.
A Note on Stereoisomers: D- vs. L- Forms
The query specifies "D-2-thiolhistidine." It is important to note that the naturally occurring and biologically active form of thiolhistidine and its derivatives is the L-stereoisomer.[1] Consequently, the vast majority of available research and supplier data pertains to L-2-thiolhistidine and its more common trimethylated derivative, L-Ergothioneine. This guide will focus on the properties of these L-forms, as they are the compounds most likely to be used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between 2-Thiolhistidine and Ergothioneine?
L-2-Thiolhistidine is a sulfur-containing amino acid derivative of L-histidine.[2] It serves as a precursor in the biosynthesis of L-Ergothioneine, which is the trimethylated form of L-2-thiolhistidine.[2][3] L-Ergothioneine is a stable antioxidant found in various organisms.[4]
References
Technical Support Center: Optimizing HPLC Separation of D-2-Thiolhistidine Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of D-2-thiolhistidine diastereomers.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound and other chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution between this compound diastereomers?
A1: Poor resolution in the chiral HPLC separation of this compound diastereomers can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for your specific diastereomers.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, the pH of the aqueous phase, and the presence or absence of additives are critical for achieving separation.[1]
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A lower flow rate can sometimes enhance resolution.[1]
-
Inadequate Temperature Control: Temperature significantly influences chiral recognition and, consequently, the resolution of diastereomers.[1]
-
Column Overload: Injecting an excessive amount of the sample can lead to peak broadening and a loss of resolution.
Q2: Why am I observing peak tailing with my this compound diastereomers?
A2: Peak tailing in chiral HPLC can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as those with residual silanols on silica-based CSPs, can cause tailing. This is particularly common for compounds with basic functional groups like the imidazole (B134444) ring in thiolhistidine.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase and potentially causing tailing. The ideal pH for a mobile phase is typically within the plateau region for the neutral form of the analyte.[2]
Q3: My retention times are drifting. What could be the cause?
A3: Drifting retention times in chiral HPLC can be due to:
-
Inconsistent Mobile Phase Preparation: It is crucial to precisely control the composition and pH of the mobile phase for every run.[1]
-
Unstable Column Temperature: Employing a column oven is essential to maintain a constant and uniform temperature, as minor fluctuations can impact selectivity and retention times.[1]
-
Insufficient Column Equilibration: Chiral stationary phases may necessitate longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.[1]
-
Changes in the Stationary Phase: Over time, the stationary phase can degrade, especially if operated outside its recommended pH or temperature range.
Q4: Should I use a chiral or achiral column to separate diastereomers?
A4: While diastereomers can sometimes be separated on a conventional achiral column (like C18) due to their different physicochemical properties, chiral stationary phases often provide better selectivity and resolution.[3][4][5] If you are struggling to achieve separation on an achiral column, switching to a CSP is a recommended next step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate stationary phase. | Screen different types of chiral stationary phases (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based). |
| Suboptimal mobile phase. | Methodically vary the organic modifier (e.g., acetonitrile, methanol) percentage. Optimize the pH of the aqueous phase; for histidine and its analogs, pH can significantly impact retention and selectivity.[6][7][8] Consider adding additives like acids or bases in small concentrations. | |
| Flow rate is too high. | Reduce the flow rate in increments to see if resolution improves.[1] | |
| Temperature is not optimal. | Experiment with different column temperatures. Both increasing and decreasing the temperature can affect chiral recognition.[1] | |
| Peak Tailing | Secondary interactions with silanols. | If using a silica-based column, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. | |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound to ensure a single ionic form.[7] | |
| Broad Peaks | High extra-column volume. | Minimize the length and inner diameter of tubing between the injector, column, and detector. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contaminated or old column. | Replace the guard column. If the problem persists, replace the analytical column. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. Purge the pump to remove any trapped bubbles. |
| Contaminated detector cell. | Flush the detector cell with an appropriate solvent. | |
| Inconsistent mobile phase mixing. | Ensure the mobile phase components are thoroughly mixed and that the online mixer is functioning correctly. |
Experimental Protocols and Data
As specific literature on the HPLC separation of this compound diastereomers is limited, the following protocols and data are illustrative examples based on general principles of chiral chromatography and methods for similar compounds like histidine.
Illustrative Experimental Protocol: Chiral HPLC Separation of this compound Diastereomers
Objective: To develop and optimize an HPLC method for the separation of this compound diastereomers.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., a cellulose (B213188) or amylose-based column).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: A solution of this compound diastereomers dissolved in the initial mobile phase composition.
2. Chromatographic Conditions (Initial Screening):
-
Column: Chiralpak IA (or similar cellulose-based CSP)
-
Mobile Phase: Isocratic elution with varying ratios of Mobile Phase A and B (e.g., 90:10, 80:20, 70:30 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
3. Optimization Strategy:
-
Mobile Phase Composition: If separation is not achieved, systematically vary the percentage of acetonitrile.
-
pH: Prepare mobile phase A with different additives to adjust the pH (e.g., 10 mM ammonium (B1175870) formate (B1220265) adjusted to different pH values). For histidine-containing peptides, pH has been shown to be a critical parameter for separation.[9]
-
Temperature: Evaluate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, 35°C). A study on histidine chiral resolution found 35°C to be optimal under their conditions.[6]
-
Flow Rate: Test lower flow rates (e.g., 0.3 mL/min) to see if it improves resolution.
Illustrative Quantitative Data
The following tables present hypothetical data from the optimization experiments described above.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| % Acetonitrile | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| 10% | 15.2 | 15.8 | 0.8 |
| 20% | 12.1 | 12.8 | 1.2 |
| 30% | 9.5 | 10.3 | 1.4 |
Conditions: Chiralpak IA column, 0.1% Formic Acid in Water, 0.5 mL/min, 25°C.
Table 2: Effect of Column Temperature on Retention Time and Resolution
| Temperature (°C) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| 15 | 10.1 | 11.0 | 1.6 |
| 25 | 9.5 | 10.3 | 1.4 |
| 35 | 8.8 | 9.5 | 1.3 |
Conditions: Chiralpak IA column, 70:30 Water (0.1% Formic Acid):Acetonitrile, 0.5 mL/min.
Table 3: Effect of Mobile Phase pH on Retention Time and Resolution
| pH of Aqueous Phase | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| 3.0 | 10.1 | 11.0 | 1.6 |
| 4.5 | 11.5 | 12.2 | 1.1 |
| 5.5 | 12.8 | 13.3 | 0.8 |
Conditions: Chiralpak IA column, 70:30 Aqueous buffer:Acetonitrile, 0.5 mL/min, 15°C.
Visualizations
Workflow for Optimizing HPLC Separation of Diastereomers
Caption: A logical workflow for the systematic optimization of HPLC methods for diastereomer separation.
Troubleshooting Logic for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting D-2-thiolhistidine instability in cell culture media
Welcome to the technical support center for D-2-thiolhistidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture applications, with a focus on troubleshooting its potential instability.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected biological response to this compound. What could be the issue?
A1: A lack of biological response could be due to the degradation of this compound in your cell culture medium. Thiol compounds are susceptible to oxidation, which can lead to a loss of bioactivity. The rate of degradation can be influenced by the composition of the medium, pH, and exposure to oxygen and metal ions. We recommend verifying the concentration of active this compound in your culture medium at the time of the experiment.
Q2: I've noticed a yellowing of my cell culture medium after adding this compound. Is this normal?
A2: Yellowing of the medium can be an indicator of chemical reactions occurring, including the degradation of components like tryptophan or the oxidation of this compound itself. While not always indicative of a complete loss of activity, it suggests that the medium's composition is changing, which could impact your experimental results. Consider preparing fresh medium with this compound immediately before use and minimizing its exposure to light.
Q3: How can I improve the stability of this compound in my cell culture medium?
A3: To enhance the stability of this compound, consider the following strategies:
-
Prepare Fresh Solutions: Prepare stock solutions of this compound in a degassed, antioxidant-containing buffer and add it to the cell culture medium immediately before use.
-
Use Antioxidants: The addition of other antioxidants to the medium, such as N-acetylcysteine (NAC) or ascorbic acid (Vitamin C), may help to spare this compound from oxidation.
-
Control pH: Maintain the pH of your cell culture medium within the optimal physiological range (typically 7.2-7.4), as pH can influence the rate of thiol oxidation.
-
Minimize Oxygen Exposure: Work with pre-warmed, equilibrated media to minimize dissolved oxygen. When preparing solutions, consider degassing your buffers.
-
Chelate Metal Ions: Trace metal ions in the medium can catalyze the oxidation of thiols. The addition of a chelating agent like EDTA may help to improve stability, but be mindful of its potential effects on your specific cell type.
Q4: What are the potential degradation products of this compound and are they toxic to my cells?
A4: The primary degradation pathway for thiols like this compound is oxidation. This can lead to the formation of disulfides (e.g., a dimer of this compound) and further oxidized species such as sulfinic and sulfonic acids. The imidazole (B134444) ring can also be oxidized, potentially forming 2-oxo-histidine derivatives. While the direct toxicity of these specific degradation products on various cell lines is not extensively documented, the loss of the active thiol group will result in a loss of the intended biological effect. It is also possible that some degradation products could have unintended biological activities or be cytotoxic.
Q5: How can I measure the concentration of active this compound in my cell culture medium?
A5: The concentration of free thiols can be determined using several methods. A common and relatively straightforward colorimetric method is the Ellman's reagent (DTNB) assay. For more specific and sensitive quantification, high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution or inconsistent preparation. | Prepare fresh stock solutions for each experiment. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure consistent timing between adding this compound to the medium and starting the experiment. |
| High background signal in assays measuring oxidative stress. | Oxidation of this compound in the medium is generating reactive oxygen species (ROS), such as hydrogen peroxide.[1] | Prepare this compound-containing medium immediately before use. Consider including catalase in your assay buffer to quench any generated H₂O₂. Run a "medium only" control with this compound to quantify background signal. |
| Loss of this compound activity over the course of a long-term experiment. | Continuous degradation of this compound in the cell culture environment. | For long-term cultures, consider replenishing this compound with each medium change. The frequency of replenishment will depend on its degradation rate in your specific system. |
| Precipitate formation in the medium after adding this compound. | Poor solubility of this compound or its degradation products at the concentration used. | Ensure the this compound is fully dissolved in the stock solution before adding it to the medium. Consider lowering the final concentration or using a different solvent for the stock solution (ensure solvent compatibility with your cells). |
Experimental Protocols
Protocol 1: Quantification of this compound using Ellman's Reagent (DTNB)
This protocol provides a general method for determining the concentration of free thiols in a solution.
Materials:
-
Ellman's Reagent (DTNB) solution (5 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound standard solutions of known concentrations
-
Cell culture medium supernatant (sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a standard curve using the this compound standard solutions.
-
In a 96-well plate, add 50 µL of your sample (cell culture supernatant) or standard to each well.
-
Add 100 µL of 0.1 M phosphate buffer (pH 7.4) to each well.
-
Add 10 µL of DTNB solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Subtract the absorbance of a blank (medium without this compound) from your sample readings.
-
Determine the concentration of this compound in your samples by comparing their absorbance to the standard curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a general approach. Specific parameters will need to be optimized for your HPLC system.
Materials:
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound standard solutions of known concentrations.
-
Cell culture supernatant, filtered through a 0.22 µm syringe filter.
Procedure:
-
Prepare a standard curve by injecting known concentrations of this compound.
-
Set up a gradient elution method (e.g., 0-100% Mobile Phase B over 20 minutes). The optimal gradient will need to be determined empirically.
-
Set the detector to monitor at a wavelength where this compound absorbs (e.g., near 214 nm or 254 nm).
-
Inject the filtered cell culture supernatant onto the HPLC column.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
Visualizations
Caption: A logical workflow for troubleshooting experiments involving this compound.
Caption: Potential oxidative degradation pathway of this compound in cell culture media.
References
Technical Support Center: Mass Spectrometry of Thiol-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiol-containing peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve common artifacts encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Disulfide Bond Scrambling
Question: What is disulfide bond scrambling and why is it a problem in mass spectrometry?
Answer: Disulfide bond scrambling is the incorrect formation or rearrangement of disulfide bonds within a protein or between peptides.[1] This process can occur during protein synthesis, folding, storage, or, most critically for mass spectrometry, during sample preparation.[1] The result is the formation of non-native disulfide linkages that can disrupt the protein's natural structure and function.[1] In mass spectrometry, scrambling leads to the detection of peptides linked in ways that do not represent the native state of the protein, causing confusion in data interpretation and potentially leading to incorrect structural assignments.[2][3] This is a significant challenge, especially for biotherapeutics like monoclonal antibodies, where correct disulfide bonding is critical for efficacy and safety.
Question: My peptide map shows unexpected disulfide linkages. How can I prevent disulfide bond scrambling during sample preparation?
Answer: Disulfide scrambling is often induced by conditions used during sample preparation, particularly elevated pH and temperature. Free thiol groups can attack existing disulfide bonds, leading to a thiol-disulfide exchange reaction. To minimize scrambling, consider the following strategies:
-
Control pH: Perform sample handling and digestion at a lower, acidic pH whenever possible. Alkaline conditions (pH > 8) promote the formation of thiolate anions, which are the primary drivers of scrambling.
-
Immediate Alkylation: After reducing disulfide bonds, immediately alkylate the free cysteine residues. This blocks the reactive thiol groups, preventing them from participating in disulfide exchange. N-ethylmaleimide (NEM) is effective in preventing scrambling during digestion.
-
Enzyme Selection: Use proteases that are active at a lower pH to avoid the alkaline conditions that promote scrambling.
-
Optimize Temperature and Time: Avoid prolonged incubation times and high temperatures during sample preparation steps.
Category 2: Oxidation Artifacts
Question: I am observing unexpected +16 Da or +32 Da mass shifts on my cysteine- and methionine-containing peptides. What are these modifications and are they real?
Answer: These mass shifts typically correspond to oxidation. Methionine is readily oxidized to methionine sulfoxide (B87167) (+16 Da) and further to methionine sulfone (+32 Da). Cysteine can be oxidized to sulfenic acid (+16 Da), sulfinic acid (+32 Da), and sulfonic acid (+48 Da). While these modifications can occur in vivo as important post-translational modifications (PTMs), they are also common artifacts introduced during sample preparation and analysis. Artifactual oxidation can happen during lengthy enzymatic digestions, exposure to air, or even during the electrospray ionization (ESI) process itself. It is crucial to implement controls to distinguish between biological oxidation and artifacts.
Question: How can I prevent or control for the artificial oxidation of methionine and cysteine residues?
Answer: Preventing artifactual oxidation requires careful sample handling and can be addressed at multiple stages:
-
Anaerobic Conditions: For highly sensitive samples, performing sample preparation under anaerobic conditions can significantly reduce oxidation.
-
Use of Antioxidants: Including antioxidants in your buffers can help protect susceptible residues. However, be cautious as they may interfere with other aspects of your analysis.
-
Control of Metal Ions: Trace metal ions can catalyze oxidation. Using chelating agents like EDTA may help minimize on-column oxidation.
-
Stable Isotope Labeling: To definitively distinguish in vivo from in vitro oxidation, you can use stable isotope labeling. One method involves using H₂¹⁸O₂ during cell lysis to forcibly oxidize all unoxidized methionines, labeling them with ¹⁸O. Any ¹⁶O-oxidized methionines observed must have been present in vivo.
-
Alkylation of Unoxidized Methionines: A method called Methionine Oxidation by Blocking with Alkylation (MObBa) uses iodoacetamide (B48618) (IAA) at a low pH to specifically alkylate unoxidized methionines, preventing their subsequent oxidation during analysis.
Quantitative Summary of Common Cysteine/Methionine Modifications
| Modification | Mass Shift (Da) | Description |
| Cysteine Modifications | ||
| Carbamidomethylation | +57.02146 | Alkylation with iodoacetamide (IAM) |
| Carboxymethylation | +58.00548 | Alkylation with iodoacetic acid (IAA) |
| N-ethylmaleimide (NEM) | +125.04768 | Alkylation with NEM |
| Cysteinylation | +119.0041 | Formation of a disulfide bond with cysteine |
| Oxidation (Sulfenic Acid) | +15.99491 | Cys-SOH |
| Oxidation (Sulfinic Acid) | +31.98982 | Cys-SO₂H |
| Oxidation (Sulfonic Acid) | +47.98473 | Cys-SO₃H |
| Methionine Modifications | ||
| Oxidation (Sulfoxide) | +15.99491 | Met-O |
| Oxidation (Sulfone) | +31.98982 | Met-O₂ |
Category 3: Adduct Formation
Question: My mass spectra are noisy and show multiple peaks for a single peptide, often with +22 Da or +38 Da spacing. What is causing this?
Answer: This pattern is characteristic of metal adduct formation, a common artifact in electrospray ionization (ESI) mass spectrometry. The +22 Da and +38 Da mass shifts correspond to the adduction of sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, respectively, to your peptide. These adducts split the signal for a single peptide across multiple species, reducing the intensity of the desired protonated molecule ([M+H]⁺) and complicating the spectra. In some cases, the protonated molecule may be completely absent.
Question: What are the sources of sodium and potassium ions, and how can I minimize metal adduct formation?
Answer: Sodium and potassium ions are ubiquitous and can be introduced from many sources, including:
-
Glassware used for buffers and samples.
-
HPLC-grade solvents, especially water.
-
Reagents used for pH control or as ion-pairing agents (e.g., sodium phosphate).
-
The sample matrix itself, especially for clinical samples.
To minimize adduct formation:
-
Use high-purity solvents and reagents.
-
Use polymer-based containers (e.g., certified low-density polyethylene) instead of glass for mobile phases.
-
Modify HPLC methods to replace sodium- or potassium-containing salts with volatile alternatives like ammonium (B1175870) acetate (B1210297) or ammonium formate.
-
Additives: High concentrations of additives like ammonium acetate can help reduce sodium adduction.
-
pH Adjustment: Lowering the solution pH can sometimes reduce sodium adduction for positive ion mode ESI.
Category 4: Sample Preparation Artifacts
Question: My peptide mapping results show incomplete or no alkylation of cysteine residues. What could be the cause?
Answer: Incomplete alkylation results in a heterogeneous sample, complicating data analysis and leaving free thiols that can form disulfide bonds. Common causes include:
-
Insufficient Reducing Agent: Disulfide bonds must be fully reduced to free thiols before alkylation can occur. If reduction is incomplete, the alkylating agent cannot react. Consider increasing the concentration of DTT or TCEP or extending the incubation time.
-
Inactive Alkylating Reagent: Alkylating agents like iodoacetamide (IAM) are light-sensitive and can degrade. Always prepare fresh solutions and store them protected from light.
-
Suboptimal Reaction Conditions: Alkylation with IAM is most effective at a slightly alkaline pH (around 7.5-8.5) and at room temperature. Ensure your buffer conditions are appropriate.
Question: I am analyzing phosphopeptides and see unexpected modifications after using β-elimination. What is happening?
Answer: β-elimination is a chemical method used to study phosphoserine and phosphothreonine residues. Under alkaline conditions, the phosphate (B84403) group is eliminated, creating a dehydroalanine (B155165) or β-methyldehydroalanine residue. However, a common side reaction is the elimination of water from unmodified serine and threonine residues, which can then react with affinity tags. This leads to the incorrect identification of unphosphorylated peptides as being phosphorylated. Including a chelating agent like EDTA in the reaction can sometimes reduce this side reaction, though it may also impact the efficiency of the primary reaction.
Experimental Protocols
Protocol 1: In-Solution Protein Digestion with Reduction and Alkylation
This protocol is a standard "bottom-up" proteomics workflow designed to prepare proteins for peptide mapping analysis.
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 20 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of an alkylating agent, such as iodoacetamide (IAM), to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin) to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip before LC-MS/MS analysis.
-
Protocol 2: Non-Reducing Peptide Mapping to Minimize Disulfide Scrambling
This protocol is designed for mapping native disulfide bonds by avoiding reduction and using conditions that suppress scrambling.
-
Denaturation and Alkylation of Free Thiols (if present):
-
Dissolve the protein in a buffer at a slightly acidic pH (e.g., pH 6.5).
-
If the protein contains free cysteines that are not part of native disulfide bonds, add N-ethylmaleimide (NEM) to alkylate these specific residues.
-
Incubate at room temperature for 30 minutes.
-
-
Digestion at Acidic pH:
-
Use an acid-stable protease (e.g., pepsin).
-
Follow the manufacturer's instructions for the specific enzyme regarding buffer conditions, temperature, and incubation time. This typically involves a low pH (e.g., pH 2-4).
-
-
Quenching and Cleanup:
-
The low pH of the digestion often serves to quench the reaction.
-
Proceed directly to desalting and LC-MS/MS analysis. The resulting data will contain peptides linked by their native disulfide bonds.
-
References
Technical Support Center: Protecting the Thiol Group of D-2-Thiolhistidine
Welcome to the technical support center for challenges in the chemical protection of the thiol group of D-2-thiolhistidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of S-protected this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in protecting the thiol group of this compound?
Protecting the thiol group of this compound presents a unique set of challenges compared to the more common cysteine protection, primarily due to the location of the thiol group on the imidazole (B134444) ring. Key challenges include:
-
Reactivity of the Imidazole Ring: The imidazole ring contains two nitrogen atoms that can also react with electrophilic reagents used for thiol protection, leading to undesired side products. Therefore, an orthogonal protection strategy for the imidazole nitrogens may be necessary.
-
Steric Hindrance: The thiol group at the C2 position of the imidazole ring is sterically hindered, which can affect the efficiency of the protection reaction.
-
Thione-Thiol Tautomerism: 2-Thiolhistidine (B88347) exists in tautomeric equilibrium between the thiol and thione forms. This can influence its reactivity and the choice of protecting group.
-
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides, especially under basic conditions or in the presence of air.
Q2: Which protecting groups are commonly used for the thiol group of this compound?
While literature specifically detailing the protection of this compound is limited, common thiol protecting groups used for cysteine in peptide synthesis can be adapted. The choice of protecting group depends on the overall synthetic strategy, particularly the desired deprotection conditions. Commonly considered groups include:
-
Trityl (Trt): A bulky group that provides good protection and is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA). Its bulkiness can be advantageous for selectivity but may also hinder the reaction with the sterically crowded thiol of this compound.
-
Acetamidomethyl (Acm): Stable to both acidic and basic conditions used in standard peptide synthesis. Deprotection is typically achieved with mercury(II) acetate (B1210297) or iodine.
-
tert-Butyl (tBu): A robust protecting group, stable to a wide range of conditions and typically removed with strong acids or reagents like mercury(II) acetate.
-
p-Methoxybenzyl (Mmb): Cleavable under moderately acidic conditions.
-
Photoremovable Protecting Groups (PPGs): Groups like nitrodibenzofuran (NDBF) offer the advantage of deprotection under mild conditions using light, which can be beneficial for sensitive molecules.[1]
Q3: Is it always necessary to protect the thiol group of this compound during peptide synthesis?
Interestingly, some studies have shown successful incorporation of 2-thiolhistidine into peptides without protecting the thione/thiol group. This strategy relies on the potentially lower nucleophilicity of the 2-thiolhistidine tautomer compared to cysteine. However, the success of this approach is sequence-dependent and may not be universally applicable. For complex syntheses or when aiming for high purity and yield, protection of the thiol group is generally recommended to avoid side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection of the thiol group of this compound.
Problem 1: Low Yield of S-Protected this compound
| Possible Cause | Suggested Solution |
| Steric Hindrance | Use a less bulky protecting group if possible. Increase the reaction time and/or temperature. Consider using a more reactive electrophile for introducing the protecting group. |
| Low Reactivity of the Thiol Group | Activate the thiol group by performing the reaction in the presence of a non-nucleophilic base to generate the more reactive thiolate. Ensure anhydrous reaction conditions to prevent hydrolysis of reagents. |
| Side Reactions on the Imidazole Ring | Protect the imidazole nitrogens prior to thiol protection using an orthogonal protecting group (e.g., Boc or Fmoc). |
| Oxidation of the Thiol Group | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Reaction at Imidazole Nitrogens | As mentioned above, pre-protection of the imidazole ring is crucial. An orthogonal protection strategy is highly recommended. |
| Disulfide Bond Formation | Avoid basic conditions where possible and work under an inert atmosphere. If disulfide formation is a major issue, consider using a mild reducing agent like dithiothreitol (B142953) (DTT) during workup, although this will deprotect the thiol. A better approach is prevention through inert atmosphere techniques. |
| Over-alkylation or Multiple Substitutions | Carefully control the stoichiometry of the protecting group reagent. Add the reagent slowly to the reaction mixture. |
Problem 3: Difficulty in Deprotecting the S-Protected Group
| Possible Cause | Suggested Solution |
| Incomplete Deprotection | Increase the deprotection time, temperature, or the concentration of the deprotecting reagent. Ensure the chosen deprotection conditions are appropriate for the specific protecting group. |
| Side Reactions During Deprotection | Use scavengers in the deprotection cocktail to trap reactive species. For example, triisopropylsilane (B1312306) (TIS) is commonly used as a scavenger during TFA-mediated deprotection of Trityl groups. |
| Protecting Group is Too Stable | Select a more labile protecting group during the initial synthetic design if harsh deprotection conditions are incompatible with the rest of the molecule. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound in the public domain, the following table provides a general overview of commonly used thiol protecting groups for cysteine, which can serve as a starting point for optimizing reactions for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions and yields for their specific application.
| Protecting Group | Abbreviation | Deprotection Conditions | Stability |
| Trityl | Trt | Mildly acidic (e.g., TFA), I2 | Base-labile |
| Acetamidomethyl | Acm | Hg(OAc)2, I2 | Acid- and base-stable |
| tert-Butyl | tBu | Strong acid (e.g., HF), Hg(OAc)2 | Acid- and base-stable |
| p-Methoxybenzyl | Mmb | Strong acid (e.g., TFA, HF) | Base-stable |
| Nitrodibenzofuran | NDBF | UV light | Stable to acid and base |
Experimental Protocols
The following are generalized protocols that can be adapted for the S-protection of this compound. Note: These protocols are starting points and may require optimization. It is highly recommended to protect the α-amino and imidazole nitrogen groups of this compound prior to thiol protection.
Protocol 1: S-Tritylation of this compound
This protocol describes the introduction of the Trityl (Trt) group onto the thiol functionality.
Materials:
-
Nα, Nim-diprotected-D-2-thiolhistidine
-
Trityl chloride (Trt-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Nα, Nim-diprotected-D-2-thiolhistidine in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add Trityl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: S-Acetamidomethylation of this compound
This protocol describes the introduction of the Acetamidomethyl (Acm) group.
Materials:
-
Nα, Nim-diprotected-D-2-thiolhistidine
-
N-(Hydroxymethyl)acetamide
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Inert atmosphere
Procedure:
-
Dissolve the Nα, Nim-diprotected-D-2-thiolhistidine and N-(hydroxymethyl)acetamide (1.5 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the protection of this compound.
Figure 1: General workflow for the incorporation of protected this compound into a peptide.
Figure 2: Troubleshooting logic for low yield in S-protection of this compound.
References
Overcoming poor incorporation efficiency of D-2-thiolhistidine in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor incorporation efficiency of D-2-thiolhistidine during Solid-Phase Peptide Synthesis (SPPS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound in SPPS?
A1: The incorporation of this compound presents a unique set of challenges due to the dual reactive sites on its side chain: the imidazole (B134444) ring and the thiol group. Key issues include:
-
Racemization: Similar to histidine, the imidazole ring can catalyze the epimerization of the α-carbon during activation, leading to the undesired L-isomer.[1][2]
-
Side Reactions at the Imidazole Nitrogen: The unprotected imidazole ring is nucleophilic and can be acylated during coupling steps.[3]
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers of the amino acid or the growing peptide chain.
-
Thiol-Mediated Side Reactions: The nucleophilic thiol group can participate in undesired side reactions if not properly protected.
Q2: Is it necessary to protect the thiol group of this compound during SPPS?
A2: While protection of the thiol group is the standard approach for cysteine, its closest analogue, there is evidence suggesting that the incorporation of 2-thiohistidine can be achieved without thiol protection using carbodiimide-mediated coupling.[4] The low reactivity of the thione tautomer may provide a degree of inherent protection.[4] However, for complex syntheses or when using more reactive coupling reagents, protecting the thiol group is highly recommended to prevent side reactions such as disulfide bond formation.[4]
Q3: What are the recommended protecting groups for the thiol and imidazole functionalities of this compound?
A3: An orthogonal protection strategy is essential, meaning the protecting groups for the thiol and imidazole moieties can be removed under different conditions.[5] Based on strategies for cysteine and histidine, the following combinations can be considered for Fmoc-based SPPS:
| Functional Group | Protecting Group | Deprotection Condition | Key Considerations |
| Thiol (Sulfur) | Trityl (Trt) | Acid-labile (TFA) | Commonly used for cysteine, removed during final cleavage. |
| Acetamidomethyl (Acm) | Requires specific reagents like iodine or mercury(II) acetate (B1210297) for removal.[6][7] | Stable to TFA, allowing for selective deprotection and disulfide bond formation on-resin.[6] | |
| 4-Methoxytrityl (Mmt) | Highly acid-labile (e.g., 1% TFA in DCM).[8] | Allows for selective on-resin deprotection of the thiol group.[8] | |
| Imidazole (Nitrogen) | Trityl (Trt) | Acid-labile (TFA).[9] | Standard for histidine, helps reduce racemization.[9] |
| tert-Butoxycarbonyl (Boc) | Acid-labile (TFA).[5] | Shown to be very effective at suppressing racemization of histidine, even at elevated temperatures.[5] | |
| 4-Methoxytrityl (Mmt) | Highly acid-labile.[10] | Offers milder deprotection conditions compared to Trt.[10] |
Orthogonal Strategy Example: For selective on-resin modification, one could use Fmoc-D-2-thiolhistidine(Acm, Trt)-OH. The Trt group on the imidazole would be removed during the final TFA cleavage, while the Acm group on the thiol would remain, allowing for subsequent selective deprotection and modification in solution.
Q4: Which coupling reagents are best suited for incorporating protected this compound?
A4: The choice of coupling reagent is critical to minimize racemization and ensure high coupling efficiency.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient coupling reagents.[11] HATU is often preferred as it can lead to less racemization compared to HBTU.[11] Limiting the pre-activation time is crucial to minimize epimerization.[12]
-
Carbodiimides (DIC) with Additives (HOBt, OxymaPure®): The combination of DIC with an additive like HOBt or OxymaPure® is a cost-effective method that can suppress racemization.[13] This method is generally milder than using uronium/aminium salts.
Q5: How can I monitor the incorporation efficiency of this compound?
A5: Several analytical techniques can be employed:
-
Qualitative Ninhydrin (B49086) (Kaiser) Test: A negative Kaiser test after the coupling step indicates the absence of free primary amines and suggests a complete reaction.[9]
-
HPLC Analysis of a Cleaved Test Peptide: Synthesizing a short, simple peptide containing this compound, followed by cleavage and HPLC analysis, can provide quantitative information on the incorporation efficiency and the presence of deletion products.
-
Mass Spectrometry (MS): After cleavage, MS analysis of the crude peptide can confirm the successful incorporation of the this compound residue by verifying the correct molecular weight. Tandem MS (MS/MS) can further confirm the sequence and locate the modification.[14][15]
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Coupling Efficiency (Incomplete Reaction) | 1. Steric Hindrance: The protecting groups on the this compound side chain may be bulky. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin. 3. Insufficient Reagent Equivalents: The amount of amino acid or coupling reagent may be too low. 4. Suboptimal Coupling Reagent: The chosen coupling reagent may not be efficient enough for this specific amino acid. | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU.[11] 3. Increase Equivalents: Use a higher excess of the protected this compound and coupling reagents. 4. Microwave-Assisted SPPS: Employ microwave energy to enhance coupling efficiency, but be mindful of potential racemization.[16][17] |
| Presence of Deletion Peptides (Missing this compound) | 1. Incomplete Fmoc-Deprotection: The Fmoc group of the preceding amino acid was not fully removed. 2. Incomplete Coupling: The protected this compound failed to couple completely. | 1. Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment. 2. Monitor Deprotection: Use a UV detector to monitor the release of the Fmoc adduct to ensure complete deprotection. 3. Capping: After the coupling step, cap any unreacted free amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences. |
| Significant Racemization (Presence of L-2-thiolhistidine) | 1. Prolonged Pre-activation: The activated amino acid exists for too long before coupling, allowing for epimerization.[12] 2. Strong Base: The base used (e.g., DIPEA) can promote racemization. 3. Ineffective Imidazole Protection: The protecting group on the imidazole is not sufficiently suppressing its catalytic activity. | 1. Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.[9] 2. Use a Milder Base: Consider using a weaker base like 2,4,6-collidine. 3. Use a More Effective Protecting Group: Employ Fmoc-D-2-thiolhistidine(Boc)-OH, as the Boc group on the imidazole has been shown to be highly effective at preventing racemization in histidine.[2][5] 4. Use DIC/OxymaPure®: This coupling method is generally associated with lower rates of racemization.[18] |
| Disulfide Bond Formation (Peptide Dimerization) | 1. Unprotected Thiol Group: The thiol group was not protected during synthesis. 2. Premature Deprotection of Thiol: The thiol protecting group was not stable to the synthesis conditions (e.g., piperidine for Fmoc removal). | 1. Use a Thiol Protecting Group: Employ a stable protecting group like Trityl (Trt) or Acetamidomethyl (Acm).[6] 2. Ensure Protecting Group Stability: Choose a thiol protecting group that is orthogonal to the Nα-Fmoc group and stable to piperidine (e.g., Trt, Acm). |
Section 3: Experimental Protocols
Protocol 1: Manual SPPS Coupling of Fmoc-D-2-thiolhistidine(Trt,Trt)-OH using HATU
This protocol describes a general procedure for the manual coupling of a doubly protected this compound derivative.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-2-thiolhistidine(Trt,Trt)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-2-thiolhistidine(Trt,Trt)-OH and 2.9 equivalents of HATU in DMF.
-
Coupling: Add 6 equivalents of DIPEA to the amino acid/HATU solution to initiate activation. Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Protocol 2: Cleavage and Deprotection
This protocol describes a standard procedure for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[19]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The resin may turn a deep color due to the release of trityl cations.[4]
-
Filtration: Filter the resin and wash it with a small amount of fresh cleavage cocktail.
-
Precipitation: Collect the filtrate and add it to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Section 4: Visualizations
Caption: General workflow for a single coupling cycle in Fmoc SPPS.
Caption: Troubleshooting decision tree for poor this compound incorporation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. SPPS Resins [cem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discover SPPS - Manual Peptide Synthesis [cem.com]
- 17. SPPS Technology [cem.com]
- 18. scite.ai [scite.ai]
- 19. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of D-2-Thiolhistidine and L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two thiol-containing compounds: D-2-thiolhistidine and L-cysteine. By examining their mechanisms of action, direct radical scavenging capabilities, and roles in cellular antioxidant defense pathways, this document aims to provide a clear and objective resource for researchers in the fields of oxidative stress, drug development, and cellular biology.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Thiol-containing compounds are crucial components of the cellular antioxidant defense system. L-cysteine is a well-known semi-essential amino acid that serves as a key precursor to the major intracellular antioxidant, glutathione (B108866) (GSH). This compound, a derivative of histidine, is less studied but is structurally related to ergothioneine, a potent antioxidant. This guide provides a side-by-side comparison of their antioxidant activities based on available experimental data.
Mechanisms of Antioxidant Action
The antioxidant effects of this compound and L-cysteine are multifaceted, involving both direct interaction with free radicals and modulation of cellular antioxidant pathways.
Direct Radical Scavenging
Both compounds possess a thiol group (-SH) that can directly donate a hydrogen atom to neutralize free radicals.[1][2][3] The reactivity of the thiol group is a key determinant of this direct antioxidant activity.
-
This compound: The thiol group attached to the imidazole (B134444) ring of histidine is believed to be responsible for its radical scavenging properties. While quantitative data for the free amino acid is limited, studies on peptides containing 2-thiolhistidine (B88347) demonstrate strong radical scavenging activity, suggesting that the 2-thiolhistidine moiety itself is a potent antioxidant.[4][5]
-
L-Cysteine: The thiol group of L-cysteine can directly scavenge various free radicals.[6] However, its primary role as a direct scavenger in vivo is considered secondary to its function as a glutathione precursor.
Indirect Antioxidant Mechanisms: Role in Cellular Defense Pathways
Beyond direct radical scavenging, both molecules influence the cellular antioxidant network.
-
L-Cysteine and Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that is the most abundant endogenous antioxidant.[7][8] GSH directly neutralizes ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidases and glutathione S-transferases.[9] The synthesis of GSH from L-cysteine is a critical pathway for maintaining cellular redox homeostasis.
-
The Keap1-Nrf2 Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[10][11] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2.[12][13] Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.
-
L-Cysteine can influence the Keap1-Nrf2 pathway by contributing to the cellular thiol pool and by being a precursor to GSH, which is essential for the Nrf2-mediated antioxidant response.[14]
-
This compound , being structurally similar to ergothioneine, is also likely to activate the Keap1-Nrf2 pathway. Ergothioneine has been shown to be a potent activator of this pathway.[15]
-
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of this compound and L-cysteine are scarce. However, data from independent studies using common in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, can provide an estimate of their relative potencies. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| This compound | Data not available for the free amino acid. Peptides containing 2-thiolhistidine show strong activity.[4] | Data not available for the free amino acid. Peptides containing 2-thiolhistidine show strong activity, in some cases completely quenching the radical.[5] |
| L-Cysteine | ~58.43 mg/L (~0.48 mM)[16] | Significantly higher than ascorbic acid at concentrations from 10 to 100 µg/mL.[6] |
| Ascorbic Acid (Vitamin C) - Reference | ~5.72 mg/L (~0.03 mM)[16] | IC50 values vary, but generally show high activity.[17] |
| Trolox - Reference | IC50 values vary depending on assay conditions. | IC50 values vary depending on assay conditions. |
Note: The IC50 values for L-cysteine can vary significantly between studies due to different experimental conditions. The provided data should be considered as indicative.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[18][19]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compounds (this compound and L-cysteine) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution.
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with a volume of the sample or control solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or plate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[20][21]
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control in the buffer.
-
Reaction: In a 96-well plate or cuvettes, mix a small volume of the sample or control solution with a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe in the presence of a radical initiator.[3][22]
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black-walled plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA in the culture medium.
-
Treatment with Antioxidants: Remove the DCFH-DA solution and add different concentrations of the test compounds (this compound and L-cysteine) or a positive control (e.g., quercetin) to the cells.
-
Induction of Oxidative Stress: After a pre-incubation period, add a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a set period (e.g., 1 hour) using a fluorescence plate reader.
-
Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition of DCF formation is calculated relative to a control without the antioxidant.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
References
- 1. ias.ac.in [ias.ac.in]
- 2. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergothioneine in a peptide: Substitution of histidine with 2-thiohistidine in bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfur-containing histidine compounds inhibit γ-glutamyl transpeptidase activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum | Cellular and Molecular Biology [cellmolbiol.org]
- 17. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
D-2-Thiolhistidine vs. Glutathione: A Comparative Guide to Preventing Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-2-thiolhistidine and glutathione (B108866) in their roles as inhibitors of lipid peroxidation. Due to the limited direct research on this compound, this guide will utilize data on its close structural and functional analogue, L-ergothioneine, as a proxy. Ergothioneine (B1671048) is the trimethylated form of this compound, and both share the 2-thio-imidazole moiety responsible for their antioxidant properties.
Introduction to Lipid Peroxidation and Antioxidant Defense
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes. This chain reaction, often initiated by reactive oxygen species (ROS), leads to cellular damage and has been implicated in the pathophysiology of numerous diseases. To counteract this, organisms have evolved sophisticated antioxidant defense systems. Among the key players in this defense are low-molecular-weight thiols such as glutathione and this compound.
Mechanisms of Action in Preventing Lipid Peroxidation
Both glutathione and this compound (via its analogue, ergothioneine) are potent antioxidants, yet they operate through distinct mechanisms to protect cells from lipid peroxidation.
Glutathione (GSH)
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1] It plays a central role in antioxidant defense through several mechanisms:
-
Direct Radical Scavenging: GSH can directly neutralize a variety of reactive oxygen species, including hydroxyl radicals and lipid peroxyl radicals.[2]
-
Enzymatic Cofactor: GSH serves as a crucial cofactor for several antioxidant enzymes. Notably, glutathione peroxidase (GPx) utilizes GSH to reduce hydrogen peroxide and lipid hydroperoxides to non-toxic products like water and alcohols.[1][3]
-
Regeneration of Other Antioxidants: GSH is involved in the regeneration of other antioxidants, such as vitamins C and E, restoring their capacity to combat oxidative stress.[1]
-
Detoxification: Glutathione S-transferases (GSTs) use GSH to detoxify harmful electrophilic compounds.
Glutathione's multifaceted antioxidant pathway.
This compound (as Ergothioneine)
Ergothioneine, a naturally occurring amino acid derivative of histidine, possesses a unique thiol group on its imidazole (B134444) ring, which accounts for its potent antioxidant properties. Its mechanism of action is distinct from that of glutathione:
-
Specific Cellular Transport: Ergothioneine is actively transported into cells by a specific transporter, OCTN1 (Organic Cation Transporter Novel 1). This allows it to accumulate in tissues and organelles that experience high levels of oxidative stress, such as mitochondria.
-
Direct Scavenging of a Broad Range of Radicals: Ergothioneine is a powerful direct scavenger of various reactive species, including hydroxyl and peroxyl radicals. Some studies suggest it is a more potent scavenger of certain radicals compared to glutathione.
-
Mitochondrial Protection: Due to its accumulation in mitochondria, ergothioneine is strategically positioned to protect this critical organelle, the primary site of cellular ROS production, from oxidative damage.
-
Metal Chelation: Ergothioneine can chelate metal ions, such as copper and iron, which can otherwise participate in Fenton reactions to generate highly reactive hydroxyl radicals.
Ergothioneine's targeted antioxidant mechanism.
Comparative Analysis
While direct quantitative comparisons of this compound and glutathione in preventing lipid peroxidation are limited, the available data on ergothioneine allows for a qualitative assessment.
| Feature | Glutathione (GSH) | This compound (as Ergothioneine) |
| Primary Mechanism | Both direct scavenging and as a cofactor for antioxidant enzymes (e.g., GPx). | Primarily direct scavenging of a broad range of ROS. |
| Cellular Uptake | Synthesized intracellularly; not efficiently taken up from extracellular space. | Actively transported into cells via the specific OCTN1 transporter. |
| Subcellular Localization | Widely distributed throughout the cell. | Accumulates in specific organelles with high oxidative stress, such as mitochondria. |
| Potency | A potent and essential antioxidant. | Some studies suggest it is a more powerful scavenger of certain free radicals than glutathione. |
| Metal Chelation | Limited direct role. | Effectively chelates pro-oxidant metal ions. |
| Bioavailability (Oral) | Poor when taken orally in its intact form. | High bioavailability due to its specific transporter. |
Experimental Protocols for Assessing Lipid Peroxidation
A widely used method for quantifying lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically at approximately 532 nm.
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.8% in water)
-
Acetic acid solution (e.g., 20%, pH 3.5)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 8.1%)
-
Malondialdehyde (MDA) standard (e.g., from MDA bis(dimethyl acetal))
-
Trichloroacetic acid (TCA) for protein precipitation (optional)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer (e.g., KCl solution) on ice. To prevent ex vivo lipid peroxidation, add an antioxidant like BHT to the homogenization buffer. Centrifuge the homogenate to remove debris.
-
Reaction Mixture: In a test tube, combine the sample supernatant or MDA standard with the SDS solution, acetic acid, and TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes. This promotes the reaction between MDA and TBA.
-
Cooling: After incubation, cool the tubes in an ice bath to stop the reaction.
-
Centrifugation (Optional but Recommended): Centrifuge the samples to pellet any precipitate.
-
Measurement: Transfer the clear supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.
Workflow of the TBARS assay for lipid peroxidation.
Conclusion
Both glutathione and this compound (as its analogue, ergothioneine) are formidable antioxidants that play crucial roles in mitigating lipid peroxidation. Glutathione acts as a cornerstone of the cellular antioxidant network, participating in both direct radical scavenging and enzyme-catalyzed detoxification. In contrast, this compound/ergothioneine presents a more targeted approach, with a specific transport system that allows it to accumulate at sites of high oxidative stress, such as the mitochondria.
The choice between these two molecules in a research or therapeutic context may depend on the specific application. Glutathione's broad-spectrum activity makes it a fundamental component of cellular health, while ergothioneine's targeted delivery and potent scavenging capabilities make it an intriguing candidate for conditions characterized by mitochondrial dysfunction and high levels of oxidative stress.
Further research involving direct, quantitative comparisons of this compound and glutathione in various models of lipid peroxidation is warranted to fully elucidate their respective potencies and therapeutic potential.
References
Unlocking the Potential of D-2-Thiolhistidine Peptides: A Comparative Guide to Metal Chelation
For researchers, scientists, and drug development professionals, the quest for potent and specific metal-chelating agents is a continuous endeavor. D-2-thiolhistidine (D-2-TH) peptides have emerged as a promising class of molecules with significant metal-binding capabilities. This guide provides a comprehensive comparison of D-2-TH peptides with established alternatives, supported by experimental data and detailed protocols to facilitate further research and development.
The unique structure of this compound, an analogue of ergothioneine, imparts strong antioxidant, radical scavenging, and copper-binding properties when incorporated into peptides. This makes D-2-TH peptides particularly interesting for applications in mitigating oxidative stress and managing metal-dependent pathologies.
Comparative Analysis of Metal-Chelating Properties
To objectively evaluate the efficacy of this compound peptides, their metal-chelating performance must be compared against well-known chelators such as Glutathione (GSH) and Carnosine. While direct comparative studies providing IC50 values for D-2-TH peptides are still emerging, the available data for related compounds and qualitative assessments provide valuable insights.
| Chelating Agent | Metal Ion | Quantitative Data | Key Insights |
| This compound Peptides | Cu²⁺ | Substitution of histidine with 2-thiohistidine imparts strong copper binding properties . Stability constants for Cu(II) complexes of histidine-containing peptides can serve as a reference. For example, the log K for a 1:1 Cu(II):Histidine complex is approximately 7.4-7.8. | The thiol group in the imidazole (B134444) ring significantly enhances metal chelation. |
| Fe²⁺ | Quantitative data is not readily available. However, the known affinity of thiol and histidine residues for iron suggests potent chelation. | Further quantitative studies are needed to establish the precise Fe²⁺ chelating capacity. | |
| Glutathione (GSH) | Fe²⁺ | At pH 7.0, approximately 95% of iron(II) is bound in the presence of physiological concentrations of glutathione.[1] | The thiol group of the cysteine residue is the primary site for metal chelation. |
| Cu²⁺ | Glutathione forms stable complexes with copper, and this interaction is crucial for cellular copper homeostasis. | The affinity is strong enough to play a role in copper detoxification. | |
| Carnosine | Cu²⁺ | The sequestering ability towards Cu²⁺ is approximately five orders of magnitude higher than for Zn²⁺ .[2] A binding constant (K) of 1.1 M⁻¹ for a 1:1 Cu(II):Carnosine complex has been reported.[3] The pL₀.₅ value, representing the concentration of ligand required to bind 50% of the metal ion, is 7.88 for Cu²⁺ .[2] | The imidazole ring of the histidine residue is a key contributor to its metal-chelating activity. |
| Fe²⁺ | Carnosine has been shown to chelate iron, although quantitative data is less prevalent than for copper. | Its iron-chelating ability contributes to its antioxidant properties. |
Experimental Protocols
To facilitate the validation and further investigation of this compound peptides, detailed methodologies for their synthesis and the assessment of their metal-chelating and antioxidant properties are provided below.
Synthesis of this compound Peptides
This compound-containing peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound (synthesis protocol below)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Protocol for the Synthesis of this compound: A one-pot synthesis from D-histidine can be employed. The procedure involves the bromination of D-histidine followed by reaction with a thiol-containing compound to yield this compound.
Peptide Synthesis Workflow:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids, including this compound, using the same coupling and deprotection steps.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant capacity of a sample.
Materials:
-
FRAP reagent: Acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Ferrous sulfate (B86663) (FeSO₄) standard solutions.
-
Microplate reader.
Protocol:
-
Prepare the FRAP reagent fresh.
-
Add 20 µL of the sample or standard to a microplate well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the FeSO₄ solutions and determine the FRAP value of the samples.
Fe²⁺-Chelating Activity Assay (Ferrozine Assay)
This assay determines the ability of a sample to chelate ferrous ions.
Materials:
-
0.1 mM Ferrous chloride (FeCl₂)
-
0.25 mM Ferrozine (B1204870)
-
Sample solutions
-
EDTA as a positive control
-
Microplate reader
Protocol:
-
Add 100 µL of the sample or EDTA to a microplate well.
-
Add 50 µL of 0.1 mM FeCl₂ and mix.
-
Incubate for 5 minutes at room temperature.
-
Add 50 µL of 0.25 mM ferrozine to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
The percentage of Fe²⁺-chelating activity is calculated as: [(A_control - A_sample) / A_control] x 100.
Cu²⁺-Chelating Activity Assay (Pyrocatechol Violet Assay)
This assay evaluates the capacity of a sample to chelate cupric ions.
Materials:
-
50 mM Sodium acetate buffer (pH 6.0)
-
4 mM Pyrocatechol (B87986) violet
-
1 mg/mL Copper(II) sulfate (CuSO₄) solution
-
Sample solutions
-
EDTA as a positive control
-
Microplate reader
Protocol:
-
Add 100 µL of the sample or EDTA to a microplate well.
-
Add 50 µL of sodium acetate buffer.
-
Add 5 µL of the CuSO₄ solution and mix.
-
Add 10 µL of pyrocatechol violet solution.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 632 nm.
-
The percentage of Cu²⁺-chelating activity is calculated as: [(A_control - A_sample) / A_control] x 100.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Fe²⁺-Chelating Activity Assay.
Caption: Workflow for the Cu²⁺-Chelating Activity Assay.
Conclusion
This compound peptides represent a compelling new frontier in the development of metal-chelating agents. Their inherent antioxidant properties, coupled with strong copper-binding capabilities, make them attractive candidates for therapeutic and research applications. While more extensive quantitative data is needed for a definitive comparison, the provided information and protocols offer a solid foundation for researchers to explore and validate the potential of these novel peptides. The continued investigation into D-2-TH peptides is poised to yield valuable tools for addressing conditions associated with metal dysregulation and oxidative stress.
References
A Comparative Analysis of L-2-Thiolhistidine Bioactivity: Addressing the Data Gap for the D-Isomer
An extensive review of published scientific literature reveals a significant disparity in the available bioactivity data between the L- and D-isomers of 2-thiolhistidine (B88347). While L-2-thiolhistidine has been studied for its antioxidant and metal-chelating properties, particularly as a component of bioactive peptides, there is a notable absence of research on the biological activities of D-2-thiolhistidine. This guide, therefore, focuses on the known bioactivities of L-2-thiolhistidine, presenting available quantitative data and experimental methodologies, while highlighting the current knowledge gap concerning its D-enantiomer.
Introduction
2-Thiolhistidine is a sulfur-containing amino acid analog of histidine. The introduction of a thiol group at the second position of the imidazole (B134444) ring imparts unique chemical properties, suggesting potential roles in redox modulation and metal ion chelation. As with all amino acids, 2-thiolhistidine exists as two stereoisomers, L-2-thiolhistidine and this compound. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids are also found in nature and can exhibit distinct biological activities. However, the current body of scientific research is predominantly focused on the L-isomer of 2-thiolhistidine, leaving the bioactivity of its D-counterpart largely unexplored.
Antioxidant Properties of L-2-Thiolhistidine
L-2-thiolhistidine has demonstrated notable antioxidant and radical-scavenging capabilities. These properties are often enhanced when L-2-thiolhistidine is incorporated into peptide structures. The thione group in the imidazole ring is a key contributor to its antioxidant capacity.
Table 1: Radical Scavenging Activity of L-2-Thiolhistidine and Related Peptides
| Compound | Assay | Result | Reference |
| L-2-thiolhistidine | DPPH Radical Scavenging | Equivalent to Trolox | [1] |
| L-2-thiolhistidine-peptides | DPPH Radical Scavenging | Stronger than His-peptides | [1] |
| L-2-thiolhistidine-peptides | ABTS Radical Scavenging | Stronger than Trolox and L-2-thiolhistidine alone | [1] |
Metal Chelation by L-2-Thiolhistidine
The imidazole ring and the thiol group of L-2-thiolhistidine make it an effective chelator of metal ions. This is a significant aspect of its bioactivity, as metal ions like copper and iron can participate in Fenton reactions, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, L-2-thiolhistidine can prevent this source of oxidative stress.
Peptides containing L-2-thiolhistidine have been shown to bind Cu(II) ions, and this ability is a key area of research for developing novel therapeutic peptides.[1] The chelation of metal ions by histidine-containing peptides is a well-documented phenomenon, and the presence of the thiol group in L-2-thiolhistidine is expected to enhance this activity.[2][3]
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by free D- or L-2-thiolhistidine are not well-documented, the antioxidant and metal-chelating properties of the L-isomer suggest its potential to influence pathways sensitive to oxidative stress. For example, by reducing reactive oxygen species (ROS) and sequestering metal ions, L-2-thiolhistidine could indirectly impact signaling cascades such as the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.
Below are diagrams illustrating a general workflow for assessing antioxidant activity and a conceptual signaling pathway that could be influenced by L-2-thiolhistidine's bioactivity.
Caption: A generalized workflow for the comparative assessment of the antioxidant activities of D- and L-2-thiolhistidine.
Caption: A conceptual diagram of how L-2-thiolhistidine may mitigate oxidative stress and influence the Nrf2 signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the literature for assessing the bioactivity of L-2-thiolhistidine.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., L-2-thiolhistidine) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add a specific volume of the DPPH solution to each well.
-
Include a blank (solvent without the test compound) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS•+ radical solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Before the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a dilution series of the test compound and a positive control.
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound or control solution at different concentrations.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.[4]
-
3. Metal Chelation Assay (General Protocol)
-
Principle: The ability of a compound to chelate metal ions can be assessed by various methods, often involving a colorimetric indicator that changes absorbance upon binding to the metal ion. The test compound competes with the indicator for the metal ion.
-
Protocol:
-
Prepare solutions of the test compound, a metal salt (e.g., FeCl2 or CuSO4), and an indicator (e.g., ferrozine (B1204870) for iron chelation).
-
In a reaction tube or microplate well, mix the test compound at various concentrations with the metal salt solution.
-
Allow the mixture to incubate for a short period to allow for chelation to occur.
-
Add the indicator solution to initiate the color-forming reaction.
-
After a specific incubation time, measure the absorbance at the appropriate wavelength for the metal-indicator complex.
-
A control without the test compound is used to represent 100% complex formation. A positive control, such as EDTA, is also included.
-
The percentage of metal-chelating activity is calculated as: % Chelation = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The EC50 value (the effective concentration to chelate 50% of the metal ions) can be determined.
-
Conclusion and Future Directions
The available evidence strongly supports the role of L-2-thiolhistidine as a potent antioxidant and metal-chelating agent, particularly when it is a constituent of peptides. However, the complete absence of bioactivity data for this compound represents a significant gap in our understanding of this molecule. Future research should prioritize a direct comparative study of the D- and L-isomers to elucidate any stereospecific differences in their biological effects. Such studies would be invaluable for a comprehensive assessment of the therapeutic potential of 2-thiolhistidine and its derivatives. Researchers in drug development and related fields are encouraged to explore the synthesis and biological evaluation of this compound to unlock its potential and provide a more complete picture of the bioactivity of this intriguing amino acid.
References
Cross-Validation of Analytical Methods for D-2-Thiolhistidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of D-2-thiolhistidine is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive cross-validation of four common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. The comparative analysis is based on experimental data for the closely related and more extensively studied analogue, L-ergothioneine, due to the limited availability of direct cross-validation studies for this compound.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters for the four analytical techniques, enabling a direct comparison of their capabilities.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Linearity Range | 0.01 - 0.1 mg/mL | 5 - 200 ng/mL[1] | 0.3 - 10 µmol/L[2] | Analyte Dependent |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.999[1] | > 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | Not Specified | 25 - 50 µg/kg[1] | Not Specified | Analyte Dependent |
| Limit of Quantification (LOQ) | 0.005 mg/mL[3] | 50 - 100 µg/kg[1] | 0.27 µmol/L[2] | Analyte Dependent |
| Recovery | 96.5 - 100.3%[4] | 85.3 - 96.2%[1] | Not Specified | Not Specified |
| Repeatability (RSD) | < 0.5%[1] | 0.84 - 2.08%[1] | < 5% | < 5% |
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for each of the four analytical methods, based on established procedures for related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples, including commercial mushroom extracts.[3]
-
Instrumentation: An Agilent 1200 Series LC system or equivalent, equipped with a degasser, binary pump, diode array detector, thermostated autosampler, and column oven.[3]
-
Column: Silica hydride-based column (e.g., Cogent Diamond Hydride).[4]
-
Mobile Phase: A gradient of deionized water, acetonitrile, and 0.1% formic acid.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV detection at 254 nm.[3]
-
Sample Preparation:
-
Evaporate one milliliter of the sample to dryness.
-
Resuspend the residue in 0.50 mL of ethanol.
-
Filter the sample using a 0.45 µm nylon membrane filter before injection.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as human blood.[5]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Reversed-phase chromatography.[5]
-
Run Time: Approximately 8 minutes.[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[5]
-
Internal Standard: Use of a corresponding isotopically labeled internal standard is recommended for accurate quantification.[5]
-
Sample Preparation (for blood samples):
-
Dilute the sample in aqueous dithiothreitol.
-
Perform centrifugal filtration to remove proteins and other macromolecules.[5]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for the chiral separation of amino acids, enabling the specific quantification of the D-enantiomer of 2-thiolhistidine.
-
Instrumentation: A capillary electrophoresis system with a UV or fluorescence detector.
-
Capillary: Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm length).[2]
-
Running Buffer: 20 mmol/L sodium phosphate (B84403) tribasic dodecahydrate solution.[2]
-
Separation Conditions: 15°C, 30 kV.[2]
-
Derivatization (for fluorescence detection): Pre-column derivatization with a fluorescent tag (e.g., 5-iodoacetamidofluorescein) can enhance sensitivity.[2]
-
Sample Injection: Hydrodynamic or electrokinetic injection.
UV-Vis Spectrophotometry
This method offers a simple and cost-effective approach for the determination of total thiol content, which can be adapted for this compound. It is based on the reaction of the thiol group with a chromogenic reagent.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Reagent: 2,2'-dipyridyl disulphide.
-
Procedure:
-
Deproteinize the sample, for example, by heat precipitation.
-
Perform a Cu(2+)-catalyzed oxidation of interfering thiols (like glutathione) and ascorbic acid in an alkaline medium. This compound is resistant to oxidation under these conditions.
-
Titrate the remaining this compound with 2,2'-dipyridyl disulphide at pH 1.
-
Mandatory Visualization: Workflows and Logical Relationships
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient spectrophotometric assay for the determination of l-ergothioneine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient spectrophotometric assay for the determination of L-ergothioneine in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2-Thiolhistidine vs. its Oxidized Disulfide Form: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a molecule's reduced and oxidized forms is critical for predicting its biological activity. This guide provides a detailed comparison of D-2-thiolhistidine and its oxidized disulfide form, drawing upon established principles of thiol-disulfide biochemistry and data from related compounds due to the limited direct comparative studies in publicly available literature.
This compound, a sulfur-containing derivative of the amino acid histidine, is recognized for its antioxidant properties, existing predominantly in its stable thione tautomer at physiological pH. This characteristic confers resistance to auto-oxidation. Its oxidized counterpart, the disulfide, represents the product of the thiol's interaction with oxidants. The biological effects of these two forms are intrinsically linked through redox cycling, with the thiol form generally considered the active antioxidant species.
Comparative Biological Activities: A Redox Perspective
The primary difference in the biological effects of this compound and its disulfide form lies in their redox state and consequent functions. This compound, in its reduced thiol/thione form, can directly scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting cells from oxidative damage. In contrast, the disulfide form is the result of this protective action and is considered the "spent" or oxidized form in the context of direct antioxidant activity. The disulfide can, however, be reduced back to the active thiol form by cellular reducing systems, such as the glutathione (B108866) and thioredoxin pathways, allowing for the regeneration of the antioxidant.
The balance between the thiol and disulfide forms within the cellular environment, known as the redox poise, is a critical determinant of the overall cellular redox state and can influence various signaling pathways.
Quantitative Data Summary
Direct quantitative comparative data for this compound and its disulfide is scarce in the literature. The following table provides a conceptual framework for the expected relative activities based on the general principles of thiol-disulfide chemistry.
| Parameter | This compound (Thiol/Thione Form) | This compound Disulfide | Rationale |
| Antioxidant Capacity | High | Low / Indirect | The thiol group is the active moiety for direct ROS scavenging. The disulfide must be reduced to the thiol to exert antioxidant effects. |
| Redox Potential | More Negative | More Positive | The thiol form is the reduced species, possessing a lower (more negative) redox potential, indicating its capacity to donate electrons. |
| Cytotoxicity | Generally Low | Expected to be Low | Thiol-containing amino acids are generally well-tolerated. The disulfide is the natural oxidation product and is unlikely to be significantly more toxic, though high intracellular concentrations could alter the redox balance. |
| Cellular Uptake | Moderate | Moderate | Both forms may utilize amino acid or other transporters. Some studies suggest thiol-mediated uptake mechanisms for disulfides. |
| Enzyme Inhibition | Potential for specific interactions | Less likely to be a direct inhibitor | The reactive thiol group may interact with enzyme active sites. The disulfide is generally less reactive in this context. |
Experimental Protocols
To empirically determine the comparative biological effects of this compound and its disulfide, the following experimental protocols would be appropriate.
Antioxidant Capacity Assessment
-
Objective: To quantify and compare the direct radical scavenging activity.
-
Method: Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
-
Prepare solutions of this compound and its disulfide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the CUPRAC reagent by mixing solutions of copper(II) chloride, neocuproine, and ammonium (B1175870) acetate (B1210297) buffer.
-
In a 96-well plate, add the test compounds at various concentrations to the CUPRAC reagent.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a dose-response curve and calculate the concentration required to achieve 50% of the maximal effect (EC50). A lower EC50 indicates higher antioxidant capacity.
-
Cytotoxicity Assay
-
Objective: To assess and compare the cytotoxic effects on a relevant cell line.
-
Method: MTT Assay
-
Seed cells (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its disulfide for a specified duration (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (concentration that causes 50% inhibition of cell growth).
-
Intracellular Thiol-Disulfide Redox State Analysis
-
Objective: To determine the effect of the compounds on the intracellular redox environment.
-
Method: Thiol Quantification using Ellman's Reagent (DTNB)
-
Treat cells with this compound or its disulfide.
-
Lyse the cells in a buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free thiols.
-
Divide the lysate into two aliquots.
-
To one aliquot, add a reducing agent (e.g., sodium borohydride, NaBH4) to reduce all disulfides to thiols. The other aliquot will be used to measure the initial free thiol content.
-
Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to both aliquots. DTNB reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
-
The amount of disulfide can be calculated by subtracting the free thiol content from the total thiol content (after reduction).
-
Visualizing the Redox Cycle and its Cellular Impact
The interplay between this compound and its disulfide form is central to their biological activity. This can be visualized as a redox cycle that interfaces with cellular antioxidant systems.
Caption: Redox cycling of this compound.
This diagram illustrates the cellular uptake and interconversion of this compound and its disulfide. The reduced form provides cellular protection by scavenging ROS, becoming oxidized in the process. Cellular reductants can then regenerate the active thiol form.
Experimental Workflow for Comparative Analysis
A logical workflow for comparing the biological effects of these two compounds is crucial for obtaining reliable data.
Caption: Workflow for comparing thiol and disulfide.
An In Vivo Comparative Analysis of D-2-Thiolhistidine and N-Acetylcysteine as Antioxidant Agents
A guide for researchers and drug development professionals navigating the landscape of thiol-based antioxidants.
In the quest for effective therapeutic agents to combat oxidative stress-related pathologies, two thiol-containing compounds, D-2-thiolhistidine and N-acetylcysteine (NAC), present compelling, yet distinct, profiles. While N-acetylcysteine is a well-established antioxidant with a long history of clinical use, this compound, a less-studied molecule, offers a unique mechanism of action, primarily understood through its close and naturally occurring analog, L-ergothioneine (EGT).
Direct in vivo comparative studies between this compound and N-acetylcysteine are notably absent in the current scientific literature. This guide, therefore, provides a comprehensive comparison based on the extensive in vivo data available for N-acetylcysteine and L-ergothioneine, the betaine (B1666868) of 2-thiolhistidine (B88347), which serves as a proxy to infer the potential in vivo activities of this compound.
Performance and Efficacy: A Tale of Two Thiols
The in vivo antioxidant efficacy of these compounds is rooted in their distinct mechanisms of action. N-acetylcysteine primarily functions as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells.[1][2] In contrast, the antioxidant activity of the 2-thiolhistidine moiety, as observed in L-ergothioneine, is multifaceted, involving direct scavenging of reactive oxygen species (ROS) and a unique cellular uptake and retention mechanism.[3][4]
Quantitative Comparison of In Vivo Properties
| Parameter | This compound (inferred from L-Ergothioneine) | N-Acetylcysteine |
| Primary In Vivo Antioxidant Mechanism | Direct ROS scavenging; potential upregulation of endogenous antioxidant pathways.[3][5] | Precursor for glutathione (GSH) synthesis.[2] |
| Bioavailability (Oral) | High; actively transported and retained in tissues.[1][6] | Low (4-10%).[2] |
| Tissue Accumulation | Accumulates in tissues with high oxidative stress via the OCTN1 transporter.[3][7] | Does not significantly accumulate; rapidly metabolized. |
| In Vivo Half-Life | Long; retained in tissues for extended periods.[1] | Short (around 6 hours). |
| Toxicity Profile | Very low; no adverse effects reported even at high doses.[8][9] | Generally safe at therapeutic doses, but high doses can lead to adverse effects.[2][10] |
Delving into the Mechanisms: Distinct Pathways to Cellular Protection
The divergent pathways through which this compound (via L-ergothioneine) and N-acetylcysteine exert their antioxidant effects are crucial for understanding their potential therapeutic applications.
Signaling Pathways and Mechanisms of Action
Figure 1. Comparative signaling pathways of this compound and N-Acetylcysteine.
Experimental Corner: Protocols for In Vivo Assessment
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for evaluating the in vivo antioxidant efficacy of these compounds.
Experimental Workflow for In Vivo Antioxidant Assessment
Figure 2. A generalized experimental workflow for in vivo antioxidant studies.
Detailed Methodologies
1. Animal Model of Oxidative Stress:
-
Model: D-galactose-induced aging model in mice or rats is a well-established method to induce systemic oxidative stress.
-
Induction: Daily intraperitoneal injection of D-galactose (e.g., 100-500 mg/kg body weight) for 6-8 weeks.
2. Treatment Groups and Administration:
-
Groups:
-
Control Group: Normal saline.
-
Model Group: D-galactose.
-
This compound/L-Ergothioneine Group: D-galactose + this compound or L-Ergothioneine (e.g., 10-50 mg/kg body weight, oral gavage).
-
N-Acetylcysteine Group: D-galactose + N-Acetylcysteine (e.g., 100-200 mg/kg body weight, oral gavage).
-
-
Duration: Concurrent with D-galactose administration.
3. Biomarker Analysis:
-
Lipid Peroxidation: Measurement of malondialdehyde (MDA) levels in plasma and tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione Status: Determination of reduced glutathione (GSH) and oxidized glutathione (GSSG) levels using commercially available kits or HPLC-based methods to calculate the GSH/GSSG ratio.
-
Antioxidant Enzyme Activity: Spectrophotometric assays for superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity in tissue homogenates.
4. Histopathological Examination:
-
Tissues (liver, brain, kidney) are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess cellular damage, inflammation, and other pathological changes.
Concluding Remarks
While N-acetylcysteine remains a valuable and well-understood antioxidant, primarily through its role in replenishing glutathione stores, the 2-thiolhistidine moiety, represented by L-ergothioneine, presents a compelling alternative with a potentially more direct and targeted mechanism of action. Its high bioavailability and accumulation in tissues prone to oxidative stress suggest a potent and sustained protective effect.[1][3]
The lack of direct in vivo comparative data for this compound underscores a significant research gap. Future studies should focus on head-to-head comparisons with established antioxidants like N-acetylcysteine to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations, which will be critical in guiding the development of novel antioxidant therapies. Researchers are encouraged to explore the unique properties of this compound, which may hold the key to addressing a range of oxidative stress-driven diseases.
References
- 1. cambridge.org [cambridge.org]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. The bioavailability of ergothioneine from mushrooms (Agaricus bisporus) and the acute effects on antioxidant capacity and biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. mdpi.com [mdpi.com]
Confirming Cellular Uptake of D-2-thiolhistidine-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic peptides into cells is a cornerstone of modern drug development. The incorporation of non-standard amino acids, such as D-2-thiolhistidine, presents a novel strategy to enhance peptide stability and cellular uptake. This guide provides a comprehensive comparison of methods to confirm the cellular uptake of this compound-containing peptides, alongside alternative delivery systems, supported by experimental data and detailed protocols.
Thiol-Mediated Uptake: A Promising Avenue for this compound Peptides
The presence of a thiol group in this compound suggests a potential mechanism for cellular entry known as thiol-mediated uptake. This process involves a dynamic disulfide exchange between the thiol group on the peptide and cysteine residues present on cell surface proteins. This transient interaction can facilitate the peptide's translocation across the cell membrane. While direct experimental data for this compound is emerging, the principle of thiol-mediated uptake provides a strong rationale for its potential role in enhancing cellular delivery.
Comparative Analysis of Peptide Delivery Systems
A variety of methods exist to facilitate the cellular uptake of peptides. Below is a comparison of key performance indicators for this compound-containing peptides (hypothesized based on thiol-mediated uptake) and other common delivery platforms.
| Delivery System | Uptake Efficiency (%) | Mechanism of Uptake | Key Advantages | Key Disadvantages |
| This compound Peptides | Variable, potentially high | Thiol-mediated uptake, Endocytosis | Intrinsic uptake property, High specificity potential | Mechanism not fully elucidated, Potential for off-target disulfide interactions |
| Cell-Penetrating Peptides (CPPs) | 10 - 90% | Direct translocation, Endocytosis | High efficiency for various cargo | Lack of cell specificity, Potential cytotoxicity |
| Liposomes | 30 - 70% | Endocytosis, Membrane fusion | Biocompatible, Versatile cargo | Low encapsulation efficiency, Potential for leakage |
| Polymeric Nanoparticles | 50 - 90% | Endocytosis | High encapsulation efficiency, Controlled release | Potential for toxicity, Complex manufacturing |
Experimental Protocols for Quantifying Cellular Uptake
Accurate confirmation of cellular uptake is critical. The following are detailed protocols for commonly employed assays.
Fluorescence-Based Quantification of Cellular Uptake
This method utilizes fluorescently labeled peptides to quantify their internalization into cells.
Materials:
-
Fluorescently labeled this compound-containing peptide (e.g., with FITC, TMR, or Cy5)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
BCA Protein Assay Kit
-
Microplate reader with fluorescence capabilities
-
96-well black, clear-bottom plates
Protocol:
-
Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10 µM).
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptides.
-
To distinguish between membrane-bound and internalized peptides, incubate the cells with trypsin-EDTA for 5-10 minutes to cleave surface-bound peptides.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a new 96-well plate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the fluorescence intensity to the protein concentration to determine the relative peptide uptake.
Confocal Laser Scanning Microscopy (CLSM)
CLSM provides visual confirmation of peptide internalization and information on its subcellular localization.
Materials:
-
Fluorescently labeled this compound-containing peptide
-
Cells grown on glass coverslips or in glass-bottom dishes
-
Nuclear stain (e.g., DAPI)
-
Lysosomal stain (e.g., LysoTracker Red)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
Protocol:
-
Seed cells on coverslips or in glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled peptide as described in the fluorescence quantification protocol.
-
(Optional) Co-stain with organelle-specific dyes like DAPI for the nucleus or LysoTracker for lysosomes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a confocal microscope, acquiring images at the appropriate wavelengths for the peptide's fluorophore and any co-stains.
Visualizing Cellular Uptake Pathways
The following diagrams, created using the DOT language, illustrate the hypothesized thiol-mediated uptake pathway and a common endocytic pathway.
Caption: Hypothesized Thiol-Mediated Uptake Pathway.
Caption: General Endocytosis Pathway for Peptide Uptake.
Conclusion
Confirming the cellular uptake of this compound-containing peptides is a multifaceted process requiring a combination of quantitative and qualitative techniques. While the direct investigation of these specific peptides is an active area of research, the principles of thiol-mediated uptake and established methodologies for studying peptide delivery provide a robust framework for their evaluation. This guide offers the necessary tools and comparative data to aid researchers in designing and interpreting experiments aimed at validating and optimizing the intracellular delivery of these promising therapeutic agents.
Specificity of D-2-Thiolhistidine in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-2-thiolhistidine's performance with other relevant biological molecules, supported by available experimental data. We delve into its antioxidant capabilities, potential signaling pathway interactions, and metal-chelating properties, offering insights for its application in research and drug development.
Executive Summary
This compound, a sulfur-containing analogue of the amino acid histidine, demonstrates significant potential as a potent antioxidant. While quantitative data on the free form of this compound is limited in publicly available literature, studies on its incorporation into peptides reveal a marked enhancement of antioxidant and radical scavenging activities compared to their native histidine counterparts. This suggests a high specificity of the 2-thiolhistidine (B88347) moiety in mitigating oxidative stress. Its structural similarity to the well-characterized antioxidant L-ergothioneine further implies a significant role in cellular defense, although direct comparative studies on their specificity are yet to be extensively documented.
Comparative Antioxidant Performance
The study revealed that the substitution of histidine with 2-thiohistidine in peptides like carnosine and GHK-tripeptide imparts strong antioxidant and radical-scavenging properties. Notably, the 2-thiohistidine-containing peptides exhibited significantly greater hydroxyl and ABTS radical scavenging activity than their histidine-containing counterparts[1][2]. The GHK-tripeptide analogue with 2-thiohistidine was even capable of completely quenching hydroxyl and ABTS radicals in the assays performed[1][2].
For contextual comparison, the antioxidant capacity of related thiol compounds is presented below. It is crucial to note that these values are for different molecules and may not be directly extrapolated to this compound.
| Compound | Assay | IC50 Value | Source |
| L-Ergothioneine | DPPH Radical Scavenging | ~5.53 TOSC units vs. peroxyl radicals | [3] |
| Glutathione (GSH) | DPPH Radical Scavenging | ~80.52 ± 0.67% scavenging rate | |
| L-Cysteine | DPPH Radical Scavenging | Not typically active in DPPH assay | |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~297.55 µg/mL | |
| Trolox | ABTS Radical Scavenging | IC50 ~3.765 ± 0.083 µg/mL |
TOSC (Total Oxyradical Scavenging Capacity) units are a measure of antioxidant activity. Higher values indicate greater scavenging capacity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the design of comparative studies involving this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a defined volume of the test compound (this compound or other antioxidants) at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound at various concentrations to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathway Modulation: The Keap1-Nrf2 Pathway
Thiol-containing antioxidants are known to interact with the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound's activation of this pathway is yet to be established, its structural features suggest a high probability of such an interaction.
Workflow of Keap1-Nrf2 Activation:
Caption: The Keap1-Nrf2 antioxidant response pathway.
Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. Oxidative stress or the presence of thiol-reactive compounds can modify cysteine residues on Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.
Metal Chelation
The imidazole (B134444) ring and the thiol group in this compound provide potential sites for metal chelation. This is a significant aspect of its biological activity, as transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions. By chelating these metals, this compound could prevent this pro-oxidant activity. The study by Ruggles et al. (2021) also demonstrated the copper-binding properties of 2-thiohistidine-containing peptides.
Logical Relationship of Metal Chelation and Antioxidant Activity:
Caption: Metal chelation by this compound prevents ROS generation.
Conclusion
This compound emerges as a promising molecule with significant, albeit not fully quantified, antioxidant potential. Its ability to enhance the radical scavenging properties of peptides points to a high degree of specificity in its interactions within biological systems. Further research, particularly quantitative studies on the free form of this compound and its direct comparison with L-ergothioneine and other biological thiols, is warranted to fully elucidate its therapeutic and research applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Safety Operating Guide
Proper Disposal of D-2-Thiolhistidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of D-2-thiolhistidine, a sulfur-containing amino acid derivative. Researchers, scientists, and drug development professionals are advised to follow these procedural steps to ensure safe handling and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal, treating the compound as potentially hazardous, is recommended.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Goggles or safety glasses with side-shields.[1]
-
Skin and Body Protection: Chemical-resistant gloves, a lab coat, and long-sleeved clothing are necessary to prevent skin contact.[1][2]
-
Respiratory Protection: In cases where dust may be generated, an effective dust mask or a respirator with a dust filter should be used.[1]
Always handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
1. Waste Characterization and Classification:
-
Hazardous Waste Determination: Chemical waste is generally considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Segregation: It is critical to segregate waste streams. This compound waste should not be mixed with other types of chemical waste unless their compatibility is known. Specifically, keep sulfur-containing compounds separate from strong acids to prevent the potential generation of toxic gases.
2. Containerization and Labeling:
Proper containment and labeling are essential for safe storage and disposal.
-
Containers: Use a container that is in good condition, compatible with the chemical, and has a tightly fitting cap. Do not use metal containers for potentially corrosive waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the approximate concentration and the date when the waste was first added to the container.
3. Disposal of Unused or Expired Solid this compound:
-
Place the solid this compound in a designated, properly labeled hazardous waste container.
-
If transferring the solid, take care to avoid generating dust.
4. Disposal of Contaminated Labware:
-
Consumables: Items such as pipette tips, weighing paper, and contaminated gloves should be placed in a designated solid waste container labeled for hazardous chemical waste.
-
Glassware: Rinse glassware with a suitable solvent (e.g., methanol, ethanol, or acetone). Collect the solvent rinse as hazardous liquid waste. After this initial decontamination, the glassware can typically be washed with soap and water. Empty chemical containers should be triple rinsed with an appropriate solvent before disposal, and the rinsate collected as hazardous waste.
5. Handling Accidental Spills:
-
Small Solid Spills: Carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
Liquid Spills (if in solution): Use an appropriate absorbent material to contain the spill. Collect the absorbent material in a sealed container and dispose of it as hazardous waste.
-
Ensure the spill area is well-ventilated during and after cleanup.
Summary of Disposal Procedures
| Waste Stream | Disposal Method | Personal Protective Equipment (PPE) |
| Unused/Expired Solid this compound | Dispose of as solid chemical waste in a designated, labeled container. Consult your institution's hazardous waste management guidelines. | Standard laboratory PPE (gloves, lab coat, safety glasses). |
| Solutions Containing this compound | Collect in a labeled hazardous waste container. Segregate based on solvent (e.g., halogenated vs. non-halogenated). | Standard laboratory PPE. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated solid hazardous waste container. | Standard laboratory PPE. |
| Aqueous Waste from Extractions | Neutralize if acidic or basic. Check local regulations for discharge limits; may require collection as hazardous aqueous waste. | Standard laboratory PPE. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal Workflow for this compound Waste.
Disclaimer: The information provided in this guide is based on general principles of laboratory safety and chemical waste management. It is imperative to consult your institution's specific waste disposal guidelines and to contact your Environmental Health and Safety (EHS) department for definitive procedures. Always refer to the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
Personal protective equipment for handling D-2-thiolhistidine
For Researchers, Scientists, and Drug Development Professionals
Thiol compounds are known for their strong, unpleasant odors and potential health hazards. Based on data for similar compounds, D-2-thiolhistidine should be handled as a potential skin and eye irritant and may cause respiratory irritation if inhaled.[1][2] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1] | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2][3] A flame-resistant lab coat should be worn and kept fastened. Closed-toe shoes are required. | To prevent skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to control vapor exposure. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To prevent inhalation of potentially harmful vapors or dust. |
| Hand Protection | Chemical-resistant gloves such as Nitrile or Neoprene are recommended. Always inspect gloves for integrity before use and replace them frequently, especially after direct contact with the chemical. | To provide a reliable barrier against chemical exposure to the hands. |
Operational and Handling Plan
Adherence to a strict protocol is necessary to minimize exposure and prevent accidents.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid thiol-containing waste.
-
Prepare a decontamination solution, such as a fresh 10% bleach solution, for cleaning spills and deactivating thiol odors.
Handling and Use:
-
Don all required PPE before handling the chemical.
-
Handle the product in a closed system or with appropriate exhaust ventilation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Keep the container of this compound tightly sealed when not in use.
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste. |
| Solid Thiol Waste | Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container. |
| Decontamination Solution | The used bleach solution should be collected in a separate, labeled hazardous waste container for disposal. |
All waste must be handled in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
